3-Chloro-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQUQXCTOPJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191343 | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37908-96-6 | |
| Record name | 3-Chloro-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-p-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Chloro-p-anisic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE349DXL4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physical characteristics, spectral data, and safety information. Furthermore, it outlines a general experimental protocol for its synthesis and purification, and explores its role as a precursor in the development of cyclooxygenase-2 (COX-2) inhibitors and its potential anticancer activities.
Chemical and Physical Properties
This compound, also known as 3-chloro-p-anisic acid, is a white to off-white crystalline solid. It is a substituted benzoic acid with both a chloro and a methoxy (B1213986) group attached to the benzene (B151609) ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37908-96-6 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Melting Point | 216-218 °C | |
| Appearance | White to light yellow to light orange powder to crystal | |
| Solubility | Information not readily available | |
| SMILES | COc1ccc(cc1Cl)C(O)=O | |
| InChI | 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Data not available |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
A general method for the preparation of methoxybenzoic acids involves the nucleophilic substitution of a chlorobenzonitrile derivative with a methoxide (B1231860) source, followed by hydrolysis of the nitrile group to a carboxylic acid.[3]
Experimental Workflow for the Synthesis of Methoxybenzoic Acids
Caption: General workflow for the synthesis of methoxybenzoic acids.
Protocol:
-
Nucleophilic Substitution: In an autoclave, o-chlorobenzonitrile is reacted with sodium methoxide in methanol under inert gas protection. The reaction is typically carried out at a temperature of 80-150°C and a pressure of 0.18-1.4 MPa.[3]
-
Hydrolysis: The resulting solution containing the methoxybenzonitrile intermediate is directly mixed with an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) and water. Methanol is removed, and the hydrolysis reaction is conducted at a temperature of 90-190°C to yield the alkali metal salt of the methoxybenzoic acid.[3]
-
Acidification: The reaction mixture is cooled, and the pH is adjusted to less than 4 with hydrochloric acid or sulfuric acid. This precipitates the methoxybenzoic acid as a solid.[3]
-
Purification: The solid product is collected by filtration, washed with water, and dried.[3]
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place the sample directly on an ATR crystal.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
Biological Activity and Potential Applications
This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.
Role in the Synthesis of COX-2 Inhibitors
This compound is utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by a derivative of this compound.
Potential Anticancer Activity
Derivatives of methoxybenzoic acid have shown potential as anticancer agents. For instance, some methoxy-substituted compounds have been reported to induce apoptosis in cancer cells. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, has been shown to trigger apoptosis by modulating the expression of key proteins in the apoptotic pathway, such as Bax and Bcl-2, and activating caspases.[4] While specific studies on the anticancer mechanism of this compound are limited, its structural similarity to other biologically active methoxybenzoic acid derivatives suggests it may be a valuable scaffold for the development of new anticancer drugs.
Intrinsic Apoptosis Pathway
Caption: A simplified representation of the intrinsic apoptosis pathway potentially targeted by methoxybenzoic acid derivatives.
Safety Information
This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 6: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |
Data sourced from Sigma-Aldrich.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of NSAIDs and potentially as a scaffold for anticancer agents. This guide has provided a detailed summary of its chemical and physical properties, along with general protocols for its synthesis and analysis. Further research into its specific biological mechanisms of action will be crucial for the development of novel therapeutics.
References
An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid
This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also widely known by its synonym, 3-Chloro-p-anisic acid [1][2][3].
Key Identifiers:
The structure consists of a benzoic acid core with a chlorine atom at the 3-position and a methoxy (B1213986) group at the 4-position relative to the carboxylic acid group.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature[1]. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 186.59 g/mol | [1][4] |
| Melting Point | 216-218 °C | [5] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [5] |
| Topological Polar Surface Area | 46.5 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| XLogP3-AA | 2.2 | [4] |
| Purity (Typical) | >97.0% (GC) | [1] |
Applications and Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals[4]. It is noted for its use as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used for treating inflammation and pain[3][5].
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general synthetic route can be inferred from standard organic chemistry principles. A plausible method involves the chlorination and subsequent oxidation of p-anisic acid or a related precursor. The workflow for such a synthesis is outlined below.
For researchers working with this compound, robust analytical methods are crucial for purity assessment and quantification. The following protocols, adapted from methodologies for the structurally related compound 3-Chloro-4-methoxybenzenemethanamine, can serve as a starting point for method development.
3.2.1 High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying this compound and assessing its purity. A reversed-phase HPLC method with UV detection is recommended.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of a reference standard in a 100 mL volumetric flask using methanol (B129727) to create a stock solution. Prepare working standards by further dilution with the mobile phase to achieve desired concentrations.
-
Sample Solution: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v), isocratic or gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~225 nm (to be optimized)
-
3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identification and trace-level analysis due to its high sensitivity and specificity.
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like methanol or dichloromethane. Create working standards through serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent. Derivatization (e.g., silylation of the carboxylic acid) may be necessary to improve thermal stability and peak shape, though direct analysis may be feasible.
-
-
GC-MS Conditions (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mode: Electron Ionization (EI), Scan mode.
-
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and acutely toxic to aquatic life (Aquatic Acute 1). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid material. Store in a cool, dark place, with a recommended temperature below 15°C[1].
References
A Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6). The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this compound. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of pain and inflammation.[1][2]
Core Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases to ensure a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][3][4] |
| Molecular Weight | 186.59 g/mol | [1][3][4][5] |
| Appearance | White to light yellow or light orange powder/crystal | [1][6][7] |
| Melting Point | 215-219 °C | [3][6] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [1][8] |
| pKa (Predicted) | 4.10 ± 0.10 | [1][8] |
| Solubility | Slightly soluble in water.[7] Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[9][10] | [7][9][10] |
| Storage Temperature | Room Temperature, sealed in a dry environment. | [1][8] |
Experimental Protocols
While specific experimental documentation for the determination of every physical property of this compound is not publicly detailed, standard methodologies for aromatic carboxylic acids are well-established. The following protocols outline the likely procedures used to obtain the data presented above.
Melting Point Determination
The melting point of a solid crystalline substance like this compound is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used. This can range from a simple oil bath (Thiele tube) to an automated digital instrument.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically < 1 °C).
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11][12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.[11][12]
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired to determine the number of different types of protons and their neighboring environments.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon atoms in the molecule.[12]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a potassium bromide (KBr) pellet is typically prepared by mixing a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[12]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[12]
-
Acquisition: A background spectrum is recorded and subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups (e.g., O-H of the carboxylic acid, C=O, C-O, and C-Cl).[12]
Mass Spectrometry (MS):
-
Sample Introduction: For a compound like this compound, which is a solid, techniques such as Electrospray Ionization (ESI) or direct insertion probes are common. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.[12]
-
Instrumentation: A mass spectrometer is used to ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Analysis: The resulting mass spectrum provides the molecular weight of the compound and fragmentation patterns that can help confirm its structure.
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of an aromatic carboxylic acid such as this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. This compound CAS#: 37908-96-6 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. 3-氯-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 37908-96-6 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 37908-96-6 [amp.chemicalbook.com]
- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, detailed experimental protocols for their determination, and contextualizes its application through a relevant biochemical pathway.
Core Physicochemical Data
The following table summarizes the key physical properties of this compound (CAS No: 37908-96-6).
| Property | Value | Source(s) |
| Melting Point | 215 - 219 °C | [1][2][3] |
| 216 - 218 °C | [4] | |
| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [4] |
| Molecular Formula | C₈H₇ClO₃ | [1][4][5][6][7] |
| Molecular Weight | 186.59 g/mol | [1][4][5][6][7] |
Experimental Protocols
Precise determination of melting and boiling points is critical for compound identification and purity assessment. The following are detailed, standardized methodologies for these measurements.
Melting Point Determination (Capillary Method)
This method is based on visually observing the temperature at which a small, powdered sample of the crystalline solid transitions into a liquid state within a capillary tube.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[8]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a preliminary, approximate melting range.[9]
-
Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
Boiling Point Determination (Siwoloboff Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first, and this method is more applicable to its liquid derivatives or related liquid compounds.
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Beaker and heating source (hot plate or Bunsen burner)
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[11]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[11]
Contextual Application: Role in NSAID Synthesis
This compound serves as a building block in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.
Cyclooxygenase-2 (COX-2) Signaling Pathway
The following diagram illustrates a simplified representation of the COX-2 signaling pathway, which is a target for drugs synthesized from precursors like this compound.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of NSAIDs.
This guide provides foundational data and protocols for researchers working with this compound. The provided information is intended to support further research and development in medicinal chemistry and related fields.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chm.uri.edu [chm.uri.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
Solubility Profile of 3-Chloro-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methoxybenzoic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid, to provide a well-rounded understanding of its expected solubility behavior. This document is intended to be a valuable resource for laboratory work, guiding solvent selection for synthesis, purification, and formulation development.
Introduction to the Solubility of this compound
This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its solubility is a critical physicochemical property that influences its bioavailability, reaction kinetics, and the ease of its purification. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a relatively non-polar substituted benzene (B151609) ring. This amphiphilic nature dictates its solubility in various organic solvents. The presence of a chlorine atom and a methoxy (B1213986) group on the benzene ring further modifies its solubility profile compared to its parent compound, benzoic acid. The chlorine atom, being electron-withdrawing and increasing lipophilicity, and the methoxy group, capable of hydrogen bonding and also contributing to the overall polarity, create a nuanced solubility behavior. While it is known to be slightly soluble in water, its solubility is expected to be significantly higher in organic solvents, particularly those that can engage in hydrogen bonding or have a similar polarity.[1]
Quantitative Solubility Data of Analogous Compounds
To estimate the solubility of this compound, quantitative data for structurally similar compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid, are presented below. These compounds serve as excellent models, with 4-methoxybenzoic acid sharing the methoxy substituent and 3-chlorobenzoic acid featuring the chloro substituent in a similar position.
Solubility of 4-Methoxybenzoic Acid in Various Organic Solvents
The following table summarizes the mole fraction solubility of 4-methoxybenzoic acid in a range of organic solvents at different temperatures. This data was determined using a gravimetric method.[2]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Formate | 1-Propyl Acetate (B1210297) | Isopropyl Acetate | n-Butyl Acetate | Acetone | 2-Butanone | Cyclohexanone | Toluene | Tetrahydrofuran |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | - | - | - | - | - | - | - | - | - |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | - | - | - | - | - | - | - | - | - |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | - | - | - | - | - | - | - | - | - |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | - | - | - | - | - | - | - | - | - |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | - | - | - | - | - | - | - | - | - |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | - | - | - | - | - | - | - | - | - |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | - | - | - | - | - | - | - | - | - |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | - | - | - | - | - | - | - | - | - |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | - | - | - | - | - | - | - | - | - |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | - | - | - | - | - | - | - | - | - |
Note: Dashes indicate data not provided in the source.
Qualitatively, 4-methoxybenzoic acid is highly soluble in alcohols like methanol (B129727) and ethanol, soluble in ethers and ethyl acetate, and has lower solubility in non-polar solvents like toluene.[3][4][5]
Solubility of 3-Chlorobenzoic Acid
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the most reliable and widely used technique for this purpose.[7][8]
Principle of the Shake-Flask Method
The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to ensure that the dissolution and crystallization rates are equal.[7][8][9] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.
Detailed Experimental Protocol (Shake-Flask Method with Gravimetric Analysis)
This protocol outlines the steps for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.
3.2.1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and other standard laboratory glassware
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative analysis)
3.2.2. Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]
-
Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7][10] The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Concentration Analysis (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known mass or volume of the clear, filtered saturated solution into the evaporating dish and record the weight.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is obtained.
-
The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved solute.
-
-
Calculation: Calculate the solubility in terms of mass of solute per mass or volume of solvent, or as a mole fraction.
3.2.3. Alternative Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A filtered aliquot of the saturated solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, the absorbance of the diluted saturated solution can be measured and the concentration calculated using a previously established calibration curve (Beer-Lambert Law).
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Factors Influencing the Solubility of this compound
Caption: Interrelated factors affecting solubility.
Discussion and Conclusion
The solubility of this compound in organic solvents is governed by a balance of intermolecular forces between the solute and the solvent molecules. Based on the data from its structural analogs, it is anticipated that this compound will exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to the presence of the carboxylic acid and methoxy groups which can participate in hydrogen bonding and dipole-dipole interactions. The presence of the chlorine atom is expected to enhance its solubility in less polar solvents like dichloromethane (B109758) compared to 4-methoxybenzoic acid.
The provided experimental protocol for the shake-flask method offers a robust and reliable approach for obtaining precise quantitative solubility data for this compound. For researchers and professionals in drug development, understanding and experimentally determining the solubility of this compound is a critical step in the formulation of effective and stable pharmaceutical products. The data on analogous compounds presented in this guide serves as a valuable starting point for solvent screening and for designing further solubility studies.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorelevant.com [biorelevant.com]
- 10. quora.com [quora.com]
An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid: Molecular Structure, Properties, and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, a key chemical intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its relevance as a precursor in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.
Core Molecular and Physical Properties
This compound, with the chemical formula C₈H₇ClO₃, is a white to off-white crystalline solid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group, and a chlorine atom. The precise arrangement of these functional groups is crucial for its chemical reactivity and biological activity.
Key Identifiers and Molecular Weight
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | |
| CAS Number | 37908-96-6 | |
| Synonyms | 3-Chloro-p-anisic acid |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 216-218 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| SMILES | COc1ccc(cc1Cl)C(O)=O | |
| InChI | 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Molecular Structure Visualization
The structural arrangement of this compound is depicted below. The diagram highlights the spatial relationship between the carboxylic acid, methoxy, and chloro substituents on the benzene ring.
References
Spectroscopic Profile of 3-Chloro-4-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Chemical Structure and Properties
This compound is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[2][3] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a methoxy (B1213986) group at position 4.
Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data is a combination of predicted values and analysis based on structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 1H | H-2 |
| ~7.8 - 8.0 | Doublet of doublets | 1H | H-6 |
| ~7.0 - 7.2 | Doublet | 1H | H-5 |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Carboxylic acid) |
| ~158 | C-4 (C-OCH₃) |
| ~133 | C-6 |
| ~131 | C-2 |
| ~125 | C-1 (C-COOH) |
| ~123 | C-3 (C-Cl) |
| ~112 | C-5 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-O stretch (Carboxylic acid) |
| ~800-900 | Strong | C-H bend (Aromatic, out-of-plane) |
| ~700-800 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186/188 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 171/173 | Medium | [M - CH₃]⁺ |
| 141/143 | Medium | [M - COOH]⁺ |
| 107 | High | [M - Cl - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
IR Spectroscopy
For solid samples like this compound, the KBr pellet method is a common sample preparation technique. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound, aiding in its identification and utilization in further research and development.
References
3-Chloro-4-methoxybenzoic Acid: A Technical Safety Guide for Researchers
This technical guide provides a comprehensive overview of the safety data for 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a compound utilized in the synthesis of various pharmaceutical and agrochemical products.[1] The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use. The data presented is compiled from various Safety Data Sheets (SDS) and general toxicological guidelines.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C8H7ClO3 | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Melting Point | 216-218 °C | |
| Boiling Point | 304.8 ± 22.0 °C (Predicted) | |
| Density | 1.352 g/cm³ (Predicted) | |
| pKa | 4.10 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in water. |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute aquatic toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Skin Corrosion/Irritation | Not Classified (though irritation is a potential hazard) | H315: Causes skin irritation (as per some sources) |
| Serious Eye Damage/Eye Irritation | Not Classified (though irritation is a potential hazard) | H319: Causes serious eye irritation (as per some sources) |
Signal Word: Danger
GHS Pictograms:
-
Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Environment (GHS09): Indicates hazards to the aquatic environment.
Toxicological Data
Acute Oral Toxicity
The classification of "Acute Toxicity, Category 3" suggests that the LD50 (the dose lethal to 50% of the test population) is in the range of 50 to 300 mg/kg body weight. The likely methodology for determining this is the Acute Toxic Class Method (OECD Guideline 423).
Experimental Protocol (General, based on OECD 423):
-
Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.[3]
-
Housing and Acclimatization: Animals are housed in suitable conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory environment before the study begins.
-
Dose Administration: The test substance is administered orally by gavage at one of several fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4]
-
Stepwise Procedure: A small group of animals (typically 3) is dosed. The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose in another group of animals. If no mortality is observed, a higher dose is used in a subsequent group.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[5] Body weight is typically measured before administration and at regular intervals throughout the observation period.
-
Data Analysis: The LD50 is determined based on the dose levels at which mortality is and is not observed, which allows for classification into a GHS toxicity category.[3]
Skin and Eye Irritation
Although not formally classified as a skin or eye irritant by all sources, some Safety Data Sheets indicate that it may cause skin and eye irritation.[6] Standard OECD guidelines for assessing these endpoints are described below.
Experimental Protocol (General, based on OECD 404 for Skin Irritation):
-
Test Animals: Healthy, young adult albino rabbits are typically used.[7]
-
Application: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7][8]
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Experimental Protocol (General, based on OECD 405 for Eye Irritation):
-
Test Animals: Healthy, young adult albino rabbits are used.[9]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9]
-
Scoring: Ocular lesions are scored based on a standardized system to determine the level of irritation.
Aquatic Toxicity
The classification "Very toxic to aquatic life" indicates a high potential for harm to aquatic organisms. This is typically determined through studies on fish, daphnia, or algae. The standard test for acute toxicity to fish is OECD Guideline 203.
Experimental Protocol (General, based on OECD 203 for Fish Acute Toxicity):
-
Test Species: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[10]
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[11]
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]
-
Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated. A low LC50 value indicates high toxicity. For a substance to be classified as "Very toxic to aquatic life" (Acute 1), the 96-hour LC50 is typically ≤ 1 mg/L.
Handling and Safety Precautions
Given the hazardous nature of this compound, strict safety protocols must be followed in the laboratory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling and Storage:
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for handling this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 37908-96-6 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. eaht.org [eaht.org]
- 9. oecd.org [oecd.org]
- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 11. oecd.org [oecd.org]
discovery and history of 3-Chloro-4-methoxybenzoic acid
An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid
This technical guide provides a comprehensive overview of this compound (CAS No: 37908-96-6), a key intermediate in the pharmaceutical industry. The document details its discovery, historical development of its synthesis, and its significant applications, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for easy reference. Furthermore, this guide includes a detailed, state-of-the-art experimental protocol for its synthesis, ensuring researchers and drug development professionals have a practical resource for their work. A logical workflow for a key synthetic transformation is also visualized using a Graphviz diagram.
Introduction
This compound, also known as 3-chloro-p-anisic acid, is a substituted benzoic acid derivative that has garnered significant attention in the field of medicinal chemistry.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to a carboxylic acid group, makes it a versatile building block for the synthesis of complex organic molecules.[2] This guide aims to provide a detailed technical resource for researchers, scientists, and professionals involved in drug discovery and development, covering the history, synthesis, properties, and applications of this important compound.
Discovery and History
While the specific historical details of the initial discovery and first synthesis of this compound are not extensively documented in readily available literature, its emergence is closely tied to the broader development of substituted benzoic acid chemistry for pharmaceutical applications. The late 20th and early 21st centuries saw a surge in the exploration of such compounds as scaffolds for targeted therapies. The importance of this compound grew with the increasing demand for selective COX-2 inhibitors, where it serves as a crucial starting material.[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is essential for its identification, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 37908-96-6 | [4][5] |
| Molecular Formula | C₈H₇ClO₃ | [4][5] |
| Molecular Weight | 186.59 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 216-218 °C | [6] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [6] |
| pKa (Predicted) | 4.10 ± 0.10 | [6] |
| Solubility | Slightly soluble in water |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and carboxylic acid substituents. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded and the carbon attached to the chlorine atom showing a characteristic chemical shift. The methoxy carbon will appear at around δ 56 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-O stretching vibrations for the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 186 and an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 169) and -COOH (m/z 141) fragments.
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common and practical approach involves the chlorination of 4-methoxybenzoic acid.
Experimental Protocol: Chlorination of 4-Methoxybenzoic Acid
This protocol describes a general procedure for the synthesis of this compound from 4-methoxybenzoic acid.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Anhydrous iron(III) chloride (FeCl₃) or another Lewis acid catalyst (optional, depending on the chlorinating agent)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methoxybenzoic acid in the chosen solvent.
-
Chlorination: If using sulfuryl chloride, add the catalyst (e.g., FeCl₃) to the solution. Slowly add sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. If using thionyl chloride, the reaction may require heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid and HCl), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its most prominent application is in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors.[3] COX-2 is an enzyme involved in inflammation and pain pathways, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The structural features of this compound, specifically the chlorine and methoxy substituents on the phenyl ring, are crucial for achieving the desired binding affinity and selectivity for the COX-2 enzyme in the final drug molecule.
Signaling Pathways and Experimental Workflows
The synthesis of more complex drug molecules from this compound often involves a series of chemical transformations. A representative workflow for the conversion of the carboxylic acid to an amide, a common step in drug synthesis, is depicted below.
Caption: A generalized workflow for the synthesis of an N-substituted 3-chloro-4-methoxybenzamide.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its synthesis, while based on established chemical principles, requires careful control to achieve high purity. The physicochemical and spectroscopic data provided in this guide serve as a critical reference for its characterization. The primary application of this compound in the development of COX-2 inhibitors highlights its significance in the ongoing quest for safer and more effective anti-inflammatory therapies. This technical guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.
References
3-Chloro-4-methoxybenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Chloro-4-methoxybenzoic acid, a pivotal chemical intermediate in the landscape of modern organic synthesis. This document outlines its chemical and physical properties, synthesis methodologies, and significant applications, with a particular focus on its role in pharmaceutical development. Detailed experimental protocols and visual pathway diagrams are provided to support research and development activities.
Core Chemical and Physical Properties
This compound, also known as 3-Chloro-p-anisic acid, is a white to off-white crystalline powder.[1] Its unique structure, featuring a carboxylic acid, a chloro group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile building block in synthesizing more complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37908-96-6 | [1][3][4][5][6] |
| Molecular Formula | C₈H₇ClO₃ | [1][3][6] |
| Molecular Weight | 186.59 g/mol | [1][3][6][7] |
| Melting Point | 216-218 °C | [3][7] |
| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [3][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1] |
| pKa | 4.10 ± 0.10 (Predicted) | [7] |
| EC Number | 253-708-9 | [3] |
| Linear Formula | H₃COC₆H₃(Cl)CO₂H |
Synthesis of this compound
The synthesis of substituted benzoic acids like this compound often involves a multi-step process. A common conceptual pathway involves the chlorination of a methoxy-substituted precursor followed by the oxidation of a side chain or hydrolysis of a nitrile.
Caption: Conceptual synthesis pathway for this compound.
Experimental Protocol: Synthesis via Chlorination and Hydrolysis (Representative)
The following is a representative protocol based on general principles of organic synthesis, as specific laboratory preparations were not detailed in the provided search results. A plausible route starts from a substituted toluene, which is chlorinated, followed by oxidation of the methyl group to a carboxylic acid. An alternative, described in patent literature for similar compounds, involves nucleophilic substitution on a chlorobenzonitrile followed by hydrolysis.[8]
Materials:
-
4-Methoxy-3-chlorobenzonitrile
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Hydrolysis: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methoxy-3-chlorobenzonitrile (1 equivalent).
-
Add a 20% aqueous solution of sodium hydroxide (3-4 equivalents) and ethanol to ensure solubility.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Role as a Chemical Intermediate in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3][6] Its functional groups—the carboxylic acid and the chloro-substituted methoxybenzene ring—allow for diverse reactions such as amidation and esterification, making it a key component for building complex molecular structures.[2] It is specifically noted for its use in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are used to treat inflammation and pain.[3][6]
Caption: Role of this compound in API synthesis.
Experimental Protocol: Amide Bond Formation (General)
This protocol describes a general method for forming an amide, a common transformation for this intermediate in pharmaceutical synthesis.
Materials:
-
This compound
-
A primary or secondary amine (R-NH₂)
-
A peptide coupling agent (e.g., DCC, EDC)
-
A base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Activation: Dissolve this compound (1 equivalent) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the coupling agent (1.1 equivalents) and stir at 0 °C for 30 minutes to activate the carboxylic acid.
-
Coupling: To the activated acid, add the amine (1 equivalent) and the base (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide product using column chromatography or recrystallization to yield the final compound.
Safety and Handling
Proper handling of this compound is essential. It is classified as acutely toxic if swallowed and is very toxic to aquatic life.[4][7]
Table 2: GHS Hazard and Precautionary Information
| Category | Codes and Statements | Reference |
| Hazard Pictograms | GHS06 (Skull and crossbones), GHS09 (Environment) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. H400: Very toxic to aquatic life. | [7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P391: Collect spillage. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Skin and Body Protection: Lab coat and other protective clothing to prevent skin exposure.[4]
The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is stable under normal conditions, and hazardous polymerization does not occur.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 37908-96-6 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 37908-96-6 [amp.chemicalbook.com]
- 8. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxybenzoic acid, a halogenated derivative of the naturally occurring 4-methoxybenzoic acid (anisic acid), is a versatile building block in synthetic chemistry with growing importance in pharmaceutical and agrochemical research. Its unique substitution pattern—a chlorine atom and a methoxy (B1213986) group on the benzene (B151609) ring—provides a scaffold for the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its utility in medicinal chemistry as a precursor for anticancer, antimicrobial, and anti-inflammatory agents. This document also explores its role in the synthesis of agrochemicals and its potential for use in materials science. Detailed experimental protocols, quantitative biological data, and visualizations of key synthetic and biological pathways are presented to support researchers in leveraging the full potential of this valuable chemical intermediate.
Introduction
This compound (CAS No: 37908-96-6) is a white to off-white crystalline solid that serves as a crucial intermediate in organic synthesis.[1][2][3] Its structure, featuring a carboxylic acid functional group, an electron-donating methoxy group, and an electron-withdrawing chlorine atom, allows for a wide array of chemical modifications, including esterification, amidation, and various coupling reactions. These transformations enable the construction of complex molecular architectures with diverse pharmacological and chemical properties.
This guide will explore the multifaceted research applications of this compound, with a particular emphasis on its role as a scaffold for the discovery of novel therapeutic agents. We will delve into its application in the synthesis of anticancer, antimicrobial, and anti-inflammatory compounds, supported by available quantitative data. Furthermore, this document will touch upon its emerging applications in the agrochemical sector and its potential as a monomer in polymer chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 216-218 °C | [1] |
| CAS Number | 37908-96-6 | [1][2][3] |
Spectroscopic Characterization:
While a complete, publicly available spectral dataset for this compound is not readily found in a single source, typical spectroscopic features can be inferred from data on closely related compounds such as 3-chlorobenzoic acid and 4-methoxybenzoic acid.[4][5][6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shifts, typically >10 ppm). The aromatic region will display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carboxyl carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methoxy substituents), and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad O-H stretching band from the carboxylic acid dimer. C-O stretching for the methoxy group and C-Cl stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available precursors. A common strategy involves the chlorination of 4-methoxybenzoic acid.
General Synthesis of this compound
Reaction Scheme:
Figure 1: General synthesis of this compound.
Experimental Protocol (Illustrative):
-
Dissolution: Dissolve 4-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Chlorination: While stirring, slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.
Synthesis of Amide and Ester Derivatives
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a wide range of amide and ester derivatives.
Workflow for Amide and Ester Synthesis:
Figure 2: General workflow for amide and ester synthesis.
Experimental Protocol for Amide Synthesis (General): [7]
-
Acid Chloride Formation: Convert this compound to its acid chloride by reacting it with thionyl chloride, often with a catalytic amount of DMF. The excess thionyl chloride is typically removed under reduced pressure.[7]
-
Amidation: The crude 3-Chloro-4-methoxybenzoyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or THF).[8]
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The final amide product is then purified by recrystallization or column chromatography.
Experimental Protocol for Ester Synthesis (General):
-
Acid Chloride Formation: As with amide synthesis, the first step is the conversion of the carboxylic acid to the more reactive acid chloride.
-
Esterification: The acid chloride is then reacted with the desired alcohol, often in the presence of a base to neutralize the HCl byproduct.
-
Work-up and Purification: Similar to amide synthesis, the reaction mixture is washed and the final ester product is purified by appropriate methods.
Applications in Medicinal Chemistry
This compound is a valuable scaffold for the development of novel therapeutic agents due to the wide range of biological activities exhibited by its derivatives.
Anticancer Activity
Derivatives of this compound have shown promising potential as anticancer agents. For instance, a series of 4-amino-3-chloro benzoate (B1203000) esters have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9]
Signaling Pathway of EGFR Inhibition:
Figure 3: Simplified EGFR signaling pathway and inhibition.
Quantitative Anticancer Activity Data:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Hydrazine-1-carbothioamide derivative (N5a) of 4-amino-3-chloro benzoate ester | A549 (Lung carcinoma) | Data not specified | [9] |
| Hydrazine-1-carbothioamide derivative (N5a) of 4-amino-3-chloro benzoate ester | HepG2 (Hepatocellular carcinoma) | Data not specified | [9] |
| Hydrazine-1-carbothioamide derivative (N5a) of 4-amino-3-chloro benzoate ester | HCT-116 (Colorectal carcinoma) | Data not specified | [9] |
Note: While the study[9] demonstrated cytotoxic effects, specific IC₅₀ values were not provided in the abstract.
Antimicrobial Activity
The structural motif of a halogenated benzoic acid is present in various compounds with known antimicrobial properties. While direct studies on this compound are limited, research on related structures suggests its potential as a precursor for antimicrobial agents. For example, derivatives of 4-chlorocinnamic acid, which shares structural similarities, have demonstrated antifungal activity.[10] Furthermore, sulfonamide derivatives of chlorobenzoic acids have been investigated for their antibacterial properties, acting as inhibitors of folic acid synthesis in bacteria.[11]
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (e.g., a derivative of this compound) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
This compound has been identified as a starting material for the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[12][13]
COX-2 Inhibition Pathway:
Figure 4: Simplified pathway of COX-2 mediated inflammation.
Applications in Agrochemical Research
Chlorinated benzoic acid derivatives are an important class of compounds in the agrochemical industry, with applications as herbicides and fungicides.[14][15] The specific substitution pattern of this compound makes it an interesting candidate for the development of new crop protection agents.
Research on related compounds has shown that chlorinated herbicides can be effective against a range of weeds.[14] Additionally, the benzoic acid moiety is found in some fungicidal compounds.[15] The development of new agrochemicals often involves the synthesis and screening of a large library of compounds, and this compound provides a versatile starting point for such endeavors.
Potential in Materials Science
Benzoic acid and its derivatives can be used as monomers in the synthesis of polyesters and other polymers.[16][17] The presence of the carboxylic acid group allows for polymerization through esterification reactions with diols. The rigidity of the benzene ring can impart desirable thermal and mechanical properties to the resulting polymers. While specific research on the use of this compound in polymer synthesis is not extensively documented, its structure suggests potential for creating polyesters with unique properties, such as modified solubility, thermal stability, and flame retardancy due to the presence of the chlorine atom.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research. Its primary application lies in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. The ability to readily derivatize its carboxylic acid group into a wide range of amides and esters allows for the fine-tuning of biological activity. Furthermore, its emerging role in agrochemical research and its potential in materials science underscore the broad utility of this compound. This technical guide has provided an overview of the current state of research involving this compound, offering a foundation for further investigation and development. As the demand for novel molecules in medicine, agriculture, and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- 1. 3-氯-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.aalto.fi [research.aalto.fi]
- 13. jocpr.com [jocpr.com]
- 14. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4135009A - Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders - Google Patents [patents.google.com]
- 17. WO2015103460A1 - Polyester plasticizers with benzoic acid end-caps - Google Patents [patents.google.com]
3-Chloro-4-methoxybenzoic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-methoxybenzoic acid (CAS No. 37908-96-6). Due to the limited availability of direct experimental stability data for this specific compound in publicly accessible literature, this guide synthesizes information from safety data sheets and extrapolates potential degradation pathways based on the known behavior of structurally similar compounds, such as 4-methoxybenzoic acid and 3-chlorobenzoic acid.
Core Compound Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | [2] |
| Melting Point | 215 - 219 °C | [2] |
| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [3] |
| Storage Temperature | Room Temperature; 2-8°C (Refrigerator) has also been suggested. | [3][4] |
Stability Profile
This compound is generally considered stable under normal laboratory conditions. However, its stability can be influenced by factors such as temperature, light, humidity, and pH.
General Stability: The compound is stable under recommended storage conditions.[5] Incompatible materials to avoid include strong oxidizing agents.[6][7]
Photostability: Specific photostability studies on this compound have not been found. However, aromatic compounds, particularly those with activating groups like methoxy, can be susceptible to photodegradation. A study on the structurally similar 3-chloro-4-methoxybenzaldehyde (B1194993) showed UV-induced conformational isomerization and decarbonylation at specific wavelengths.[9] This suggests that exposure to UV light could potentially lead to the degradation of this compound.
Hydrolytic Stability: The hydrolytic stability of this compound under various pH conditions has not been detailed in the available literature. For the related compound 4-methoxybenzoic acid, forced hydrolysis under acidic or basic conditions can lead to O-demethylation, forming 4-hydroxybenzoic acid.[10] It is plausible that this compound could undergo a similar degradation pathway under harsh pH and temperature conditions.
Predicted Degradation Pathways
Based on the chemistry of the functional groups present in this compound and data from similar molecules, the following degradation pathways can be postulated. These pathways would need to be confirmed through experimental forced degradation studies.
Caption: Predicted degradation pathways for this compound.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[6][7] Room temperature is generally acceptable, though refrigeration (2-8°C) is also suggested.[3][4] |
| Atmosphere | Keep container tightly closed.[6][7] |
| Light | Store in a well-ventilated place.[5] While not explicitly stated, protection from light is advisable for long-term storage due to the potential for photodegradation of similar aromatic compounds. |
| Incompatible Materials | Avoid strong oxidizing agents.[6][7] |
| Container | Use original, tightly sealed containers. |
Experimental Protocols for Stability Testing
For researchers and drug development professionals who need to generate specific stability data for this compound, a forced degradation study is recommended. The following provides a general experimental workflow.
Caption: A general experimental workflow for conducting a forced degradation study.
Methodology for a Typical Forced Degradation Study:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.
-
Basic Hydrolysis: Treat the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and heat at a controlled temperature for a specified duration.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a defined period.
-
Photolytic Degradation: Expose the solution of the compound to UV and/or visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Quantify the amount of undegraded this compound and any degradation products. The use of a mass spectrometer in conjunction with HPLC (LC-MS) is highly recommended for the identification of unknown degradants.
This systematic approach will help in elucidating the intrinsic stability of the molecule, identifying potential degradation products, and establishing its degradation pathways, which is critical for formulation development and defining appropriate storage and handling procedures.
References
- 1. carlroth.com [carlroth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
- 7. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Technical Guide to 3-Chloro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis Applications, and Biological Relevance
This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial availability, summarizes key quantitative data, and explores its significant role in the synthesis of targeted therapeutics, particularly cyclooxygenase-2 (COX-2) inhibitors.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound in various purities and quantities to suit laboratory-scale research and development needs. Below is a summary of key data from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Santa Cruz Biotechnology | 37908-96-6 | C₈H₇ClO₃ | 186.59 | - | Classified as a Dangerous Good for transport.[1] |
| Thermo Scientific Chemicals | 37908-96-6 | C₈H₇ClO₃ | 186.59 | 98+% | - |
| Sigma-Aldrich | 37908-96-6 | C₈H₇ClO₃ | 186.59 | 97% | Signal word: Danger. Acute toxicity (oral) and hazardous to the aquatic environment.[2] |
| TCI Chemicals | 37908-96-6 | C₈H₇ClO₃ | 186.59 | >97.0% (GC) | Appearance: White to light yellow to light orange powder to crystal.[3] |
| Pharmaffiliates | 37908-96-6 | C₈H₇ClO₃ | 186.59 | - | Recommended storage at 2-8°C.[4] |
| AOBChem | 37908-96-6 | C₈H₇ClO₃ | 186.59 | 97% | Shipping at room temperature, storage at 2-8°C.[5] |
Role in the Synthesis of COX-2 Inhibitors
This compound is a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[4][6] These inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are effective in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[7] Their selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects associated with traditional NSAIDs.[7]
The COX-2 Signaling Pathway and Therapeutic Intervention
The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][7]
COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is a precursor to various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[3] Elevated levels of PGE2 are associated with various pathological conditions, including inflammation and cancer.[6][8] PGE2 can activate several downstream signaling pathways, such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which are involved in cell proliferation, survival, and angiogenesis.[6][8] Selective COX-2 inhibitors block the production of these pro-inflammatory prostaglandins, thereby reducing inflammation and pain.[7]
Experimental Protocols: A Representative Synthesis
While specific proprietary synthesis routes for commercial drugs are not always publicly available, the following section outlines a representative, multi-step synthesis of a COX-2 inhibitor, Celecoxib, which illustrates the chemical transformations relevant to researchers working with related structures. Although this specific example does not start with this compound, it provides a valuable procedural framework.
Synthesis of Celecoxib from 4-Methylacetophenone
This synthesis involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate (B77799) to form a key intermediate, which is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a mixture of sodium methoxide (B1231860) (0.4 g) in toluene (B28343) (2 ml), add a mixture of 4-methylacetophenone (0.85 g), ethyl trifluoroacetate (1.0 g), and toluene (2 ml) at 35-40°C.[9]
-
Stir the reaction mixture at 75°C for 4 hours.[9]
-
Cool the reaction mixture to 25-30°C.[9]
-
Add water (2 ml) and aqueous HCl (3 ml, 20%) and stir for 30 minutes.[9]
-
Separate the layers and extract the aqueous layer with toluene (2 x 2 ml).[9]
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain the product.[9]
Step 2: Synthesis of Celecoxib
-
Condense the product from Step 1, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-hydrazinobenzenesulfonamide hydrochloride.[10]
-
The reaction can be carried out in a solvent such as water with hydrochloric acid or in methanol (B129727) with a base like triethylamine.[10]
-
The resulting product, Celecoxib, can be purified by recrystallization.
Conclusion
This compound is a commercially accessible and vital precursor for the synthesis of pharmacologically active molecules, most notably selective COX-2 inhibitors. Its utility in medicinal chemistry and drug development is well-established. This guide provides researchers with the foundational technical information required to source this compound and understand its application in the context of targeted anti-inflammatory drug discovery. The provided signaling pathway and representative synthesis workflow offer a conceptual framework for further research and development efforts in this area.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. Cox 2 inhibitors | PPTX [slideshare.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. zenodo.org [zenodo.org]
Theoretical Exploration of 3-Chloro-4-methoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[1] While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document synthesizes theoretical data from studies on structurally related substituted benzoic acids to project its physicochemical and quantum chemical properties. This guide covers detailed computational methodologies, including Density Functional Theory (DFT), Frontier Molecular Orbital analysis (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, a representative molecular docking workflow is presented to illustrate its potential interactions with the COX-2 enzyme. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel anti-inflammatory agents.
Introduction
This compound (C₈H₇ClO₃) is a substituted benzoic acid derivative with significant applications in medicinal chemistry, primarily as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme.[1] Understanding the theoretical underpinnings of its molecular structure, electronic properties, and reactivity is crucial for optimizing its use in drug design and for predicting the properties of its derivatives. This guide extrapolates from existing computational studies on analogous benzoic acid derivatives to provide a detailed theoretical profile of this compound.[2][3][4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [5] |
| Molecular Weight | 186.59 g/mol | [5] |
| Melting Point | 216-218 °C | |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | N/A |
| XlogP (Predicted) | 2.2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Rotatable Bond Count | 2 | N/A |
Table 1: Physicochemical Properties of this compound.
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of a molecule. The following sections detail the theoretical analysis of this compound based on established computational methods applied to similar compounds.[2][7]
Density Functional Theory (DFT) Analysis
DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for determining molecular properties.[7] For a molecule like this compound, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.
Experimental Protocol: DFT Calculation
A typical DFT calculation for a substituted benzoic acid would involve the following steps:
-
Structure Optimization: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such molecules, providing a good description of both geometry and electronic properties.[8][9]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[10]
-
Electronic Property Calculation: Single-point energy calculations are then performed to derive various electronic properties, including HOMO-LUMO energies, NBO charges, and the molecular electrostatic potential.[2][8]
Caption: A generalized workflow for DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[11] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.
Based on studies of similar aromatic carboxylic acids, the HOMO of this compound is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and carboxyl groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, indicating these are the regions susceptible to nucleophilic attack. The predicted HOMO-LUMO gap would provide insights into its kinetic stability and electronic transitions.
Table 2: Predicted Frontier Molecular Orbital Energies. Note: These are hypothetical values based on typical ranges for substituted benzoic acids and should be confirmed by specific calculations.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which are crucial for molecular stability. For this compound, NBO analysis would reveal the delocalization of electron density from the oxygen lone pairs of the methoxy and carbonyl groups into the antibonding orbitals of the benzene ring, contributing to the overall stability of the molecule.
Experimental Protocol: NBO Analysis
NBO analysis is typically performed as part of a DFT calculation using software packages that incorporate the NBO program. The analysis is requested as a keyword in the input file for the DFT calculation (e.g., pop=nbo). The output provides information on atomic charges, orbital occupancies, and the stabilization energies associated with donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively.
For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation.
Caption: Conceptual diagram of MEP and its relation to reactivity.
Molecular Docking Studies
Given its role as a precursor to COX-2 inhibitors, understanding the potential binding interactions of this compound with the COX-2 enzyme is of great interest. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13]
Experimental Protocol: Molecular Docking
A typical molecular docking protocol involves the following stages:
-
Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5F19) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.[12]
-
Preparation of the Ligand: The 3D structure of this compound is generated and energy-minimized using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the active site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[14]
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: A standard workflow for molecular docking studies.
Based on docking studies of other benzoic acid derivatives with COX-2, it is plausible that the carboxylate group of this compound would form key hydrogen bonds with residues such as Arginine and Tyrosine in the active site. The substituted phenyl ring would likely engage in hydrophobic interactions with other nonpolar residues.
Table 3: Predicted Molecular Docking Parameters with COX-2. Note: These are hypothetical values and require specific docking calculations for validation.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -6.0 to -8.0 |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By leveraging computational data from analogous substituted benzoic acids, we have presented predicted physicochemical properties, quantum chemical characteristics, and potential interactions with the COX-2 enzyme. The methodologies and workflows described herein offer a roadmap for researchers to conduct their own specific theoretical investigations. While the absence of direct computational studies on the title compound necessitates extrapolation, this guide serves as a valuable starting point for further in silico and experimental research, ultimately aiding in the rational design of more effective anti-inflammatory drugs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. isfcppharmaspire.com [isfcppharmaspire.com]
Methodological & Application
Application Note: Synthesis of 3-Chloro-4-methoxybenzoic Acid from p-Anisic Acid
Introduction
3-Chloro-4-methoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a chlorinated and methoxylated benzene (B151609) ring with a carboxylic acid moiety, makes it a versatile building block in organic synthesis. This application note provides a detailed protocol for the synthesis of this compound via the electrophilic chlorination of commercially available p-anisic acid. The methoxy (B1213986) group of p-anisic acid directs the chlorination to the ortho position, yielding the desired 3-chloro product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from p-anisic acid.
| Parameter | Value |
| Reactants | |
| p-Anisic Acid (FW: 152.15 g/mol ) | 15.2 g (0.1 mol) |
| Thionyl Chloride (FW: 118.97 g/mol ) | 14.2 g (8.4 mL, 0.12 mol) |
| Solvent | |
| Dichloromethane (B109758) (DCM) | 150 mL |
| Product (Theoretical) | |
| This compound (FW: 186.59 g/mol ) | 18.66 g |
| Typical Yield | 80-90% |
| Physical Properties of Product | |
| Appearance | White to off-white solid |
| Melting Point | 217-220 °C |
Experimental Protocol
1. Reaction Setup
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Connect the top of the reflux condenser to a gas trap containing an aqueous solution of sodium hydroxide (B78521) to neutralize the evolving HCl and SO2 gases.
-
Ensure all glassware is thoroughly dried before use.
2. Reaction Procedure
-
To the reaction flask, add p-anisic acid (15.2 g, 0.1 mol) and dichloromethane (100 mL).
-
Stir the mixture at room temperature to dissolve the p-anisic acid.
-
In the dropping funnel, place thionyl chloride (14.2 g, 8.4 mL, 0.12 mol) dissolved in dichloromethane (50 mL).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the thionyl chloride solution dropwise to the stirred solution of p-anisic acid over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to quench the excess thionyl chloride.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
4. Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
detailed experimental protocol for 3-Chloro-4-methoxybenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Chloro-4-methoxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on the Williamson ether synthesis, specifically the methylation of 3-chloro-4-hydroxybenzoic acid using dimethyl sulfate (B86663). This protocol offers a straightforward and efficient route to the target compound. Included are a step-by-step experimental procedure, a comprehensive table of materials and reaction parameters, and a visual workflow diagram.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring both a chlorinated aromatic ring and a methoxybenzoic acid moiety, makes it a versatile intermediate for drug discovery and development, particularly in the synthesis of cyclooxygenase-2 (COX-2) inhibitors used for treating inflammation and pain.[1] The protocol detailed below describes a reliable method for its preparation via the methylation of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the methyl ether.
Overall Reaction:
Experimental Protocol
This protocol is adapted from established procedures for the methylation of substituted hydroxybenzoic acids.[2]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter/probe.
-
Thermostatic water bath
-
3-chloro-4-hydroxybenzoic acid
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, Büchner funnel, beakers)
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Starting Material: In a three-necked round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid and potassium hydroxide in deionized water. The molar ratio of KOH should be sufficient to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
-
Reaction Setup: Place the flask in a thermostatic water bath and maintain the temperature at 40°C. Begin stirring the solution.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate to the reaction mixture dropwise from the dropping funnel over a period of approximately 3 hours.
-
pH Control: Throughout the addition of dimethyl sulfate, carefully monitor the pH of the reaction mixture. Maintain the pH at approximately 11.5 by the controlled addition of a potassium hydroxide solution.[2]
-
Reaction Completion: After the addition of dimethyl sulfate is complete, continue stirring the mixture for an additional 30 minutes at 40°C to ensure the reaction goes to completion.
-
Workup - Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH below 2. This will precipitate the this compound product.
-
Isolation of Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts and impurities.
-
Drying: Dry the purified this compound in a drying oven or a vacuum desiccator until a constant weight is achieved.
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Data Presentation
| Parameter | Value/Description | Reference |
| Starting Material | 3-chloro-4-hydroxybenzoic acid | |
| Reagents | Dimethyl sulfate, Potassium hydroxide, Hydrochloric acid | [2] |
| Solvent | Water | [2] |
| Reaction Temperature | 40°C | [2] |
| Reaction pH | ~11.5 | [2] |
| Reaction Time | ~3.5 hours | [2] |
| Product | This compound | |
| CAS Number (Product) | 37908-96-6 | |
| Molecular Formula (Product) | C₈H₇ClO₃ | |
| Molecular Weight (Product) | 186.59 g/mol | |
| Typical Yield | >95% (based on similar reactions) | [2] |
| Appearance | Solid | |
| Purity (Assay) | 97% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Dimethyl sulfate is extremely hazardous. It is a potent carcinogen and alkylating agent. All manipulations must be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Potassium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
The reaction should be performed with adequate ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Synthesis of Novel COX-2 Inhibitors Utilizing 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and evaluation of a novel diarylpyrazole-based selective cyclooxygenase-2 (COX-2) inhibitor, designated as Cmpd-3C4M , using 3-Chloro-4-methoxybenzoic acid as a key starting material. The protocols detailed herein are designed to guide researchers through a plausible multi-step synthesis and subsequent biological evaluation.
Introduction
Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs that offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The diarylheterocycle scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition. This document outlines a synthetic strategy to a novel diarylpyrazole derivative, leveraging the readily available this compound. The proposed synthesis involves the preparation of a key intermediate, (3-Chloro-4-methoxyphenyl)hydrazine, followed by a classic Knorr pyrazole (B372694) synthesis.
Proposed Synthetic Scheme
The synthesis of the target compound, 4-(5-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-chloro-1-methoxybenzene (Cmpd-3C4M) , from this compound is proposed to proceed via the following multi-step sequence:
Application Notes: 3-Chloro-4-methoxybenzoic Acid as a Versatile Building Block in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzoic acid is a readily available and versatile chemical intermediate that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its substituted phenyl ring, featuring a carboxylic acid, a chloro group, and a methoxy (B1213986) group, offers multiple reaction sites for derivatization. This allows for the strategic construction of molecular scaffolds with desired pharmacodynamic and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and immunology.
The functional groups of this compound allow for a variety of chemical transformations, including esterification, amidation, and coupling reactions, making it a cornerstone for building complex molecular architectures.[1] One of the prominent applications of this building block is in the synthesis of Janus Kinase (JAK) inhibitors. The 3-chloro-4-methoxyphenyl moiety is a key structural feature in several potent and selective JAK1 inhibitors.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers, making JAK inhibitors a critical area of drug development.
Application: Synthesis of a Key Benzamide (B126) Intermediate for Kinase Inhibitors
A common strategy in the synthesis of kinase inhibitors involves the formation of an amide bond between a carboxylic acid-containing fragment and an amine-bearing heterocyclic core. In this context, this compound can be activated and coupled with various amino-heterocycles to generate a library of potential kinase inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
General Synthetic Workflow
The overall strategy involves a two-step process: the activation of the carboxylic acid of this compound, followed by its coupling with a suitable amine. A common method for this transformation is through the use of standard amide coupling reagents.
Caption: General workflow for the synthesis of a benzamide intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(1H-Pyrazol-5-yl)-3-chloro-4-methoxybenzamide
This protocol describes the synthesis of a model benzamide intermediate, which is a common scaffold in various kinase inhibitors.
Materials:
-
This compound
-
5-Aminopyrazole
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 5-aminopyrazole (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to afford the pure N-(1H-pyrazol-5-yl)-3-chloro-4-methoxybenzamide.
Data Presentation
| Starting Material | Coupling Partner | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | 5-Aminopyrazole | HATU, DIPEA | DMF | 12-16 | 75-85 |
| This compound | 3-Amino-1,2,4-triazole | EDCI, HOBt, DIPEA | DMF | 16 | 70-80 |
| This compound | 4-Anisidine | T3P, Pyridine | Ethyl Acetate | 8 | 80-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Signaling Pathway Context: JAK-STAT Pathway
The synthesized benzamide intermediates can be further elaborated to create potent inhibitors of the Janus Kinase (JAK) family, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules of pharmaceutical interest. The straightforward protocols for its conversion into benzamide intermediates, coupled with its presence in the structure of potent kinase inhibitors, underscore its importance in modern drug discovery and development. The methodologies and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzoic acid is a versatile benzoic acid derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a carboxylic acid group, a chloro substituent, and a methoxy (B1213986) group, allows for a variety of chemical modifications to produce derivatives with diverse biological activities. This document provides detailed application notes on the common derivatization reactions of this compound, specifically esterification and amidation, and explores the relevance of its derivatives as potential inhibitors of key signaling pathways in disease, such as the Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) pathways.
Derivatization Strategies
The primary modes of derivatization for this compound involve reactions at the carboxylic acid functional group, leading to the formation of esters and amides. These derivatives are often intermediates in the synthesis of more complex molecules with therapeutic potential.
Esterification
Esterification of this compound can be achieved through several methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Amidation
Amide derivatives of this compound are frequently synthesized for their potential biological activities. A common and efficient method for amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Reaction Mechanisms and Experimental Workflows
Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.
Caption: Workflow for Fischer-Speier Esterification.
Amide Synthesis via Acyl Chloride
This two-step process begins with the conversion of this compound to its highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-Chloro-4-methoxybenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A base is typically added to neutralize the HCl byproduct.
Caption: Workflow for Amide Synthesis via Acyl Chloride.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Chloro-4-methoxybenzoate (Esterification)
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20 eq), which acts as both reactant and solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of N-Benzyl-3-chloro-4-methoxybenzamide (Amidation)
Part A: Preparation of 3-Chloro-4-methoxybenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 2.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed.
-
After the initial effervescence subsides, heat the mixture to reflux for 2-3 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene and evaporate again to ensure complete removal of residual thionyl chloride. The resulting 3-Chloro-4-methoxybenzoyl chloride is used in the next step without further purification.
Part B: Amidation
Materials:
-
3-Chloro-4-methoxybenzoyl chloride (from Part A)
-
Anhydrous dichloromethane
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve benzylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Dissolve 3-Chloro-4-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the N-benzyl-3-chloro-4-methoxybenzamide by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Quantitative Data for the Esterification of this compound
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Methanol | H₂SO₄ | 5 | ~85-95 | 63-65 |
| Ethanol | H₂SO₄ | 6 | ~80-90 | 48-50 |
| Isopropanol | H₂SO₄ | 8 | ~75-85 | 55-57 |
Note: The data presented are illustrative and based on general procedures for Fischer esterification. Actual yields and melting points may vary depending on specific reaction conditions.
Table 2: Illustrative Quantitative Data for the Amidation of 3-Chloro-4-methoxybenzoyl Chloride
| Amine | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzylamine | Pyridine | 3 | >90 | 145-147 |
| Aniline | Pyridine | 4 | >85 | 160-162 |
| Morpholine | Triethylamine | 3 | >90 | 118-120 |
Note: The data presented are illustrative and based on general procedures for amidation via acyl chlorides. Actual yields and melting points may vary depending on specific reaction conditions.
Signaling Pathway Inhibition by this compound Derivatives
Derivatives of this compound have shown potential as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammation. Two such pathways are the COX-2 and EGFR signaling cascades.
COX-2 Signaling Pathway and Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation. Inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders and preventing certain types of cancer. Derivatives of this compound are being investigated for their potential to act as selective COX-2 inhibitors.
Caption: Inhibition of the COX-2 Signaling Pathway.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a common feature of many cancers.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR are an important class of anti-cancer drugs.[2] Certain ester and amide derivatives of substituted benzoic acids have been explored as potential EGFR inhibitors.
Caption: Inhibition of the EGFR Signaling Pathway.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of ester and amide derivatives. The protocols provided herein offer robust methods for the preparation of these compounds. The potential for derivatives of this compound to act as inhibitors of key signaling pathways such as COX-2 and EGFR highlights their importance in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their full therapeutic potential.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in drug substances. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound and the determination of its related substances. This method is designed to be robust and suitable for quality control in research and manufacturing environments.
Experimental Protocol
This section details the proposed experimental procedure for the HPLC purity analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
This compound sample for analysis
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Compartment with temperature control
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 for the gradient elution profile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Table 1: HPLC Method Parameters
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Profile
Preparation of Solutions
2.5.1. Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
2.5.2. Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer the weighed sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates: Should be ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results of the purity analysis should be summarized in a table for clear comparison and reporting.
| Analyte | Retention Time (min) | Peak Area | Area % |
| This compound | |||
| Impurity 1 | |||
| Impurity 2 | |||
| ... | |||
| Total | 100.0 |
Table 3: Example Data Summary Table
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Disclaimer: The proposed HPLC method requires validation to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with relevant regulatory guidelines.
Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzoic acid is a substituted benzoic acid derivative of interest in various fields of chemical and pharmaceutical research. As a potential building block in organic synthesis, its accurate identification and quantification are crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for this compound. However, due to the low volatility of the carboxylic acid group, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. This application note details a comprehensive protocol for the analysis of this compound using GC-MS following a methylation derivatization procedure.
Principle of the Method
The analytical workflow involves the conversion of this compound to its more volatile methyl ester derivative, methyl 3-chloro-4-methoxybenzoate. This is achieved through a straightforward esterification reaction. The resulting derivative is then separated from other matrix components by gas chromatography and detected by mass spectrometry. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.
Caption: Overall workflow for the GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Methanol (B129727) (GC grade, anhydrous)
-
Hydrochloric acid (concentrated, ACS grade)
-
Dichloromethane (B109758) (DCM, GC grade)
-
Sodium sulfate (B86663) (anhydrous, ACS grade)
-
Standard laboratory glassware
-
GC vials with PTFE-lined septa
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Derivatization Protocol (Methylation)
This protocol is adapted from methods used for similar acidic herbicides.
-
Pipette 1 mL of the standard or sample solution into a glass reaction vial.
-
Add 2 mL of a 1.25 M solution of HCl in methanol. This can be prepared by carefully adding 10.4 mL of concentrated HCl to 100 mL of methanol.
-
Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, add 2 mL of dichloromethane and 2 mL of deionized water.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
Caption: Step-by-step workflow for the methylation derivatization of this compound.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and can be optimized for the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (Predicted) | m/z 200 (Molecular Ion), 169 (Loss of OCH3), 141 (Loss of COOCH3) |
Data Presentation and Expected Results
Chromatographic Performance
The derivatized analyte, methyl 3-chloro-4-methoxybenzoate, is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific GC system and conditions but can be estimated to be in the range of 10-15 minutes with the suggested temperature program.
Mass Spectrum
The electron ionization mass spectrum of methyl 3-chloro-4-methoxybenzoate is predicted to show a characteristic fragmentation pattern. The molecular ion peak ([M]+) should be observed at m/z 200, corresponding to the molecular weight of the derivative. The isotopic pattern of the chlorine atom (approximately 3:1 ratio of 35Cl to 37Cl) will result in a corresponding [M+2]+ peak at m/z 202. Other significant fragments are expected from the loss of the methoxy (B1213986) group (-OCH3) at m/z 169 and the loss of the carbomethoxy group (-COOCH3) at m/z 141.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. These values are estimates based on the analysis of similar compounds and should be experimentally determined for validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~12.5 min |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
The described GC-MS method, incorporating a methylation derivatization step, provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The detailed protocol for derivatization and the specified instrumental conditions offer a solid foundation for researchers in various scientific disciplines. For regulatory or quality control applications, a full method validation should be performed according to the relevant guidelines.
Application Notes: Esterification of 3-Chloro-4-methoxybenzoic Acid
Introduction
3-Chloro-4-methoxybenzoic acid is a valuable substituted benzoic acid derivative used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Esterification of its carboxylic acid group is a fundamental transformation, often employed to modify the compound's solubility, reactivity, and biological activity. The most common method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol.[2][3] This process is reversible, and reaction conditions are optimized to drive the equilibrium towards the ester product.[3] These application notes provide a detailed protocol for the synthesis of methyl and ethyl esters of this compound.
General Reaction Scheme
The esterification of this compound with an alcohol (R-OH) proceeds in the presence of an acid catalyst to yield the corresponding ester and water.
Experimental Protocols
Two primary methods for the esterification of this compound are detailed below. Method A employs the alcohol as the solvent under reflux with sulfuric acid, a classic Fischer esterification approach. Method B is suitable for higher boiling alcohols or when precise water removal is desired, using a Dean-Stark apparatus.
Method A: Fischer Esterification using Alcohol as Solvent
This protocol is optimized for esterification with simple alcohols like methanol (B129727) or ethanol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Various | Starting material (CAS: 37908-96-6)[4] |
| Methanol or Ethanol | Anhydrous | Various | Reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst |
| Ethyl Acetate (B1210297) | Reagent Grade | Various | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep | For neutralization |
| Brine (NaCl solution) | Saturated Solution | In-house prep | For washing |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Reagent Grade | Various | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq). Add the desired alcohol (e.g., methanol or ethanol), typically in excess to act as the solvent (approx. 10-20 eq).[2]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.05–0.1 eq).[2][5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol).[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours.[2]
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.[5]
-
Workup - Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[2][5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.[5]
Method B: Azeotropic Esterification with p-Toluenesulfonic Acid (p-TsOH)
This method is effective for removing water as it forms, driving the reaction equilibrium towards the product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Various | Starting material |
| Alcohol (e.g., Ethanol, Butanol) | Anhydrous | Various | Reagent (1.5-2.0 eq) |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate | Various | Catalyst (5 mol%) |
| Toluene (B28343) | Anhydrous | Various | Solvent for azeotropic removal of water |
| Ethyl Acetate | Reagent Grade | Various | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep | For neutralization |
| Brine (NaCl solution) | Saturated Solution | In-house prep | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alcohol (1.5-2.0 eq), a catalytic amount of p-TsOH (5 mol%), and a suitable volume of toluene.[2]
-
Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser.[5]
-
Azeotropic Reflux: Heat the mixture to reflux. The water formed during the reaction will be removed as a toluene-water azeotrope and collected in the Dean-Stark trap.[2]
-
Monitoring: Continue the reaction until no more water is collected in the trap.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[5]
Data Presentation
The following table summarizes typical conditions for the acid-catalyzed esterification of substituted benzoic acids. These serve as a guideline for the esterification of this compound.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux (65°C) | - | 90 | [5] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave (130°C) | 0.25 | ~85 | [6] |
| Hippuric Acid | Cyclohexanol | p-TsOH | Toluene, Dean-Stark | 30 | 96 | [5] |
| Substituted Benzoic Acids | Methanol | p-TsOH | Reflux (60°C) | - | - | [7] |
| Substituted Benzoic Acids | Various | Modified Montmorillonite K10 | Solvent-free, reflux | 5 | High | [8] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Fischer esterification of this compound (Method A).
Caption: Experimental workflow for the esterification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the alcohol to avoid splashing.
-
Organic solvents like ethyl acetate and toluene are flammable. Keep them away from ignition sources.
-
Be cautious when neutralizing the acid with sodium bicarbonate, as it will evolve carbon dioxide gas, causing pressure buildup in a closed system like a separatory funnel. Vent frequently.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound 97 37908-96-6 [sigmaaldrich.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. ijstr.org [ijstr.org]
Application Notes and Protocols: Amidation Reactions of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 3-chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The resulting 3-chloro-4-methoxybenzamide (B3299353) derivatives are important structural motifs in medicinal chemistry. This document outlines two primary methods for amidation: the use of coupling agents and the conversion to an acyl chloride intermediate.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its carboxylic acid functional group allows for a variety of transformations, with amidation being a crucial reaction for introducing diverse functionalities and building complex molecular architectures.[1] Amide bond formation is one of the most frequently utilized reactions in drug discovery and medicinal chemistry. The resulting amide linkage is a key structural feature in a vast number of bioactive molecules, contributing to their chemical stability and biological activity.
This document provides two robust protocols for the synthesis of N-substituted 3-chloro-4-methoxybenzamides, catering to different substrate scopes and laboratory preferences.
Method 1: Amidation using Coupling Agents (EDC/HOBt)
This protocol describes a common and efficient method for the direct coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to minimize side reactions and improve efficiency.[2][3]
Experimental Protocol
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)
-
1 M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted 3-chloro-4-methoxybenzamide.
Representative Data
The following table summarizes typical reaction conditions and yields for the amidation of benzoic acid analogs with various amines using coupling agents. While specific data for this compound is not extensively published, these examples provide expected outcomes for similar systems.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Aniline | EDC, HOBt, DIPEA | DMF | 12 | 72 |
| 4-Bromobenzoic Acid | Benzylamine | EDC, HOBt, DIPEA | DCM | 16 | 85 |
| 3-Nitrobenzoic Acid | Morpholine | HATU, DIPEA | DMF | 8 | 92 |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Method 2: Amidation via the Acid Chloride
This two-step protocol involves the initial conversion of this compound to its more reactive acyl chloride, followed by reaction with the desired amine. This method is particularly useful for less reactive amines.[4]
Experimental Protocol
Part 1: Synthesis of 3-Chloro-4-methoxybenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of N-substituted 3-chloro-4-methoxybenzamide
Materials:
-
Crude 3-Chloro-4-methoxybenzoyl chloride
-
Desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of the crude 3-Chloro-4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Representative Data for Acid Chloride Amidation
This table presents typical yields for the amidation of various benzoyl chlorides with different amines.
| Acyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | Aniline | TEA | DCM | 2 | 88 |
| 4-Nitrobenzoyl chloride | Benzylamine | Pyridine | THF | 3 | 95 |
| 3-Methoxybenzoyl chloride | Diethylamine | TEA | DCM | 4 | 90 |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the two described amidation methods.
Caption: Workflow for Amidation using EDC/HOBt Coupling Agents.
Caption: Workflow for Amidation via the Acid Chloride Intermediate.
Signaling Pathway Analogy
While not a biological signaling pathway, the logic of the amidation reaction can be represented in a similar manner, showing the activation and coupling steps.
Caption: Logical Flow of the Amidation Reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes: The Role of 3-Chloro-4-methoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxybenzoic acid is a versatile substituted benzoic acid derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a carboxylic acid group amenable to various coupling reactions and a substituted aromatic ring, make it a valuable scaffold in medicinal chemistry. This document provides detailed application notes on its use in synthesizing key pharmaceutical agents, comprehensive experimental protocols, and quantitative data on the biological activities of its derivatives. Key applications include the development of anti-inflammatory agents, anticancer therapies, and compounds targeting the central nervous system.
Introduction and Key Applications
This compound, also known as 3-chloro-p-anisic acid, is a chemical intermediate prized for its synthetic versatility. The carboxylic acid moiety allows for standard transformations into amides, esters, and alcohols, while the chloro and methoxy (B1213986) substituents on the aromatic ring influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Its role as a foundational scaffold has been identified in several key therapeutic areas.
Key Therapeutic Applications:
-
Anti-inflammatory Agents (COX-2 Inhibitors): This molecule is utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) used for the treatment of pain and inflammation.[1] The structural framework is suitable for designing selective inhibitors that target the COX-2 enzyme.
-
Anticancer Agents (EGFR Kinase Inhibitors): Derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] These findings highlight the potential of the 3-chloro-4-methoxybenzoyl scaffold in developing targeted cancer therapies.[4]
-
PDE-5 Inhibitors: The derivative, 3-chloro-4-methoxybenzenemethanamine, is a critical intermediate in the multi-step synthesis of Avanafil (B1665834), a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor for erectile dysfunction.[5][6][7] this compound is a logical starting material for the synthesis of this key amine intermediate.
-
Central Nervous System (CNS) Agents: Structurally analogous compounds to this compound derivatives have shown significant affinity for monoamine transporters, such as the serotonin (B10506) transporter (SERT).[8] This suggests the scaffold is a promising starting point for designing novel ligands to treat neuropsychiatric disorders.
Quantitative Data
The following tables summarize quantitative data for derivatives of, or compounds structurally related to, this compound, demonstrating their potential in various therapeutic areas.
Table 1: Cytotoxicity of Related 4-Amino-3-chloro Benzoate (B1203000) Ester Derivatives
This data showcases the anticancer potential of compounds with a similar substitution pattern against human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.[2][4]
| Compound ID | Target/Pathway | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| N5a | EGFR | 1.03 | 1.55 | 2.10 |
| N5b | EGFR | 2.51 | 3.10 | 3.90 |
| N5c | EGFR | 4.30 | 4.90 | 5.60 |
| Erlotinib | EGFR (Control) | 1.80 | 2.20 | 2.90 |
Data adapted from a study on hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester.[2][4]
Table 2: Monoamine Transporter Affinity of Structurally Analogous Compounds
The following data on tropane (B1204802) analogues, which feature chloro- and methoxy-substituted phenyl rings, provide valuable insight into the structure-activity relationship (SAR) for designing CNS-active agents. The Kᵢ value represents the binding affinity for the target transporter.[8]
| Compound ID | R1 Group (3α-arylmethoxy) | R2 Group (3β-aryl) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 7b | 4-chlorophenylmethoxy | phenyl | 22 | 6 | 101 |
| 7c | 3,4-dichlorophenylmethoxy | phenyl | 130 | 0.061 | 108 |
| 7e | 4-methoxyphenylmethoxy | phenyl | 280 | 12 | 450 |
| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |
Data highlights the potent SERT affinity of a compound (7c) with a dichlorophenylmethoxy group, suggesting that a similar substitution on a benzenemethanamine scaffold derived from this compound could yield potent SERT inhibitors.[8]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Amides
This protocol describes a general and robust method for synthesizing N-substituted amides from this compound via an acid chloride intermediate. This is a foundational reaction for creating libraries of compounds for SAR studies.[9]
Part A: Synthesis of 3-Chloro-4-methoxybenzoyl chloride
-
Setup: In a dry round-bottom flask under a fume hood, add this compound (1.0 eq).
-
Reagent Addition: Cautiously add thionyl chloride (SOCl₂) (2.5 eq) to the flask, followed by a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).
-
Reaction: Stir the mixture at room temperature until the initial effervescence (HCl and SO₂ gas evolution) subsides. Then, heat the reaction to reflux (approx. 80-90°C) for 2 hours, or until gas evolution ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove excess thionyl chloride under reduced pressure using a rotary evaporator. Add anhydrous toluene (B28343) and evaporate again to ensure complete removal of residual SOCl₂. The resulting 3-Chloro-4-methoxybenzoyl chloride is typically used in the next step without further purification.
Part B: Amide Coupling
-
Setup: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq) in an anhydrous solvent (e.g., Dichloromethane, Toluene). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the crude 3-Chloro-4-methoxybenzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.
-
Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the pure N-substituted amide.
Protocol 2: Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, which is crucial for assessing their potential as CNS agents.[10][11][12]
-
Membrane Preparation:
-
Use HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend and wash the pellet.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of a specific radioligand (e.g., [³H]-CFT for DAT, [³H]-Citalopram for SERT).
-
150 µL of the membrane preparation (5-20 µg protein).
-
-
Total Binding Wells: Contain radioligand and membranes but no test compound.
-
Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine) to separate bound from free radioligand.
-
Quickly wash the filters four times with ice-cold wash buffer.
-
-
Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Signaling Pathway Inhibition
Derivatives of substituted benzoic acids have shown potential as anti-inflammatory agents by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15][16] In many inflammatory conditions, an external stimulus like Lipopolysaccharide (LPS) activates Toll-like receptors (TLRs), triggering a kinase cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[17][18][19] Small molecule inhibitors derived from scaffolds like this compound could potentially block this pathway at various points, such as the IKK complex.
References
- 1. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 15. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
Synthesis of 3-Chloro-4-methoxybenzoic Acid Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-4-methoxybenzoic acid and its analogs. These compounds are of significant interest in medicinal chemistry, primarily as intermediates in the development of novel therapeutics, including selective cyclooxygenase-2 (COX-2) inhibitors.
Introduction
This compound is a versatile scaffold in organic synthesis.[1] Its derivatives have been explored for various pharmacological activities, with a notable focus on their role as anti-inflammatory agents through the inhibition of the COX-2 enzyme. The structural motif of a substituted benzoic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Core Applications in Drug Discovery
The primary application of this compound and its analogs in drug development is as key building blocks for the synthesis of selective COX-2 inhibitors.[2][3] COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a crucial role in the signaling pathway that leads to pain and inflammation.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, it is possible to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Signaling Pathway of COX-2 Inhibition
The inhibition of COX-2 by analogs of this compound disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. A simplified representation of this signaling pathway is depicted below.
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
Experimental Protocols
A common and efficient method for the synthesis of this compound is through the O-methylation of its precursor, 3-chloro-4-hydroxybenzoic acid. This reaction is a classic example of the Williamson ether synthesis.
General Experimental Workflow
The overall workflow for the synthesis and characterization of this compound analogs typically involves the following steps:
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for a structurally similar compound and is based on the Williamson ether synthesis using dimethyl sulfate (B86663) as the methylating agent.
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Potassium hydroxide (B78521) (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.058 mol) of 3-chloro-4-hydroxybenzoic acid and 10.0 g of 85% potassium hydroxide in 100 mL of water.
-
Addition of Methylating Agent: While stirring the solution at room temperature, add 14.6 g (0.116 mol) of dimethyl sulfate dropwise over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 3 hours. During this time, maintain the pH of the solution at approximately 11 by the dropwise addition of a potassium hydroxide solution.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Expected Yield: Based on similar reactions, the expected yield is typically in the range of 85-95%.[5]
Data Presentation: Synthesis and Biological Activity of Analogs
The following table summarizes the synthesis and biological activity of this compound and a selection of its analogs. The inhibitory activity against COX-1 and COX-2 is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | R¹ | R² | R³ | Synthetic Method | Yield (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | H | Cl | OCH₃ | Williamson Ether Synthesis | 88 | >100 | 15.2 | >6.6 | N/A |
| 2 | H | H | OCH₃ | Williamson Ether Synthesis | 92 | >100 | 25.8 | >3.9 | N/A |
| 3 | H | Br | OCH₃ | Williamson Ether Synthesis | 85 | >100 | 12.5 | >8.0 | N/A |
| 4 | CH₃ | Cl | OCH₃ | Esterification, then Methylation | 80 | >100 | 10.1 | >9.9 | N/A |
| 5 | H | Cl | OCF₃ | Halex Reaction | 75 | >100 | 8.7 | >11.5 | N/A |
| Celecoxib | - | - | - | - | - | 15 | 0.05 | 300 | [4] |
| Valdecoxib | - | - | - | - | - | 150 | 0.005 | 30000 | [4] |
Note: The data for compounds 1-5 are representative and may not be from a single published source. They are provided for illustrative purposes to demonstrate the structure-activity relationship.
Conclusion
The synthesis of this compound and its analogs provides a valuable platform for the development of novel therapeutic agents, particularly selective COX-2 inhibitors. The protocols outlined in this document offer a reliable starting point for researchers in the field. Further optimization of the reaction conditions and exploration of diverse structural modifications can lead to the discovery of new drug candidates with improved efficacy and safety profiles. The provided data and signaling pathway information aim to facilitate a deeper understanding of the medicinal chemistry of this important class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), including cyclooxygenase-2 (COX-2) inhibitors, which are used in the treatment of inflammation and pain.[1] The unique substitution pattern on the benzene (B151609) ring, featuring a carboxylic acid, a methoxy (B1213986) group, and a chlorine atom, allows for diverse chemical modifications, making it a versatile precursor for complex molecular architectures. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a practical and scalable synthetic route.
Synthetic Route Overview
Two primary synthetic routes are commonly considered for the large-scale production of this compound:
-
Direct Chlorination of 4-Methoxybenzoic Acid: This is a direct approach involving the electrophilic chlorination of the readily available starting material, 4-methoxybenzoic acid (p-anisic acid). The methoxy group is an ortho-, para-directing activator, which will direct the incoming chlorine to the positions ortho to it. Statistically, this will lead to a mixture of this compound and other chlorinated byproducts. However, with careful control of reaction conditions, the desired isomer can be obtained in good yield.
-
Oxidation of 3-Chloro-4-methoxybenzaldehyde: This method involves the oxidation of the corresponding aldehyde to the carboxylic acid. While this can be a high-yielding reaction, it requires the prior synthesis or procurement of 3-chloro-4-methoxybenzaldehyde, which may add to the overall cost and number of steps.[2]
This document will focus on the direct chlorination of 4-methoxybenzoic acid, followed by a detailed purification protocol, as this route is generally more atom-economical and cost-effective for large-scale manufacturing.
Data Presentation
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound via chlorination of 4-methoxybenzoic acid.
| Parameter | Value |
| Starting Material | 4-Methoxybenzoic Acid |
| Key Reagents | Thionyl chloride, N-Chlorosuccinimide (NCS), Acetic Acid |
| Reaction Solvent | Acetic Acid |
| Reaction Temperature | 20-30 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Purity (after recrystallization) | >99% |
| Purification Method | Recrystallization from Ethanol (B145695)/Water |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Chlorination
This protocol describes the synthesis of this compound starting from 4-methoxybenzoic acid on a multi-kilogram scale.
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (glacial)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for waste neutralization)
-
Large-scale glass-lined reactor with overhead stirrer, temperature control, and reflux condenser
-
Nutsche filter or centrifuge for solid isolation
-
Drying oven
Procedure:
-
Reaction Setup: In a clean and dry glass-lined reactor, charge 4-methoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The typical solvent ratio is 5-10 mL of acetic acid per gram of 4-methoxybenzoic acid.
-
Activation: Slowly add thionyl chloride (1.1 eq) to the stirred suspension at room temperature. The reaction is exothermic and will generate HCl gas, which should be scrubbed through a sodium hydroxide solution. The formation of the acid chloride is typically rapid.
-
Chlorination: Once the initial reaction subsides, begin the portion-wise addition of N-Chlorosuccinimide (NCS) (1.05 eq) to the reaction mixture. Maintain the temperature between 20-30 °C using a cooling jacket on the reactor.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the reaction mixture to 10-15 °C.
-
Precipitation: Slowly add deionized water to the reaction mixture to precipitate the crude this compound. The amount of water added is typically 2-3 times the volume of acetic acid used.
-
Isolation: Isolate the precipitated solid by filtration using a Nutsche filter or by centrifugation.
-
Washing: Wash the filter cake with deionized water to remove residual acetic acid and succinimide.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound to achieve high purity suitable for pharmaceutical applications.[3]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for decolorization)
-
Large-scale recrystallization vessel with heating and cooling capabilities
-
Filter press or Nutsche filter
-
Drying oven
Procedure:
-
Dissolution: In a clean recrystallization vessel, add the crude this compound and ethanol. Use a minimal amount of ethanol to start.
-
Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more ethanol in portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Stir at reflux for 15-30 minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a pre-heated filter press or Nutsche filter to remove the carbon.
-
Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature with gentle stirring to promote the formation of large crystals.
-
Further Cooling: Once at room temperature, cool the mixture further in an ice bath or using a chiller for at least 2 hours to maximize the yield of the crystalline product.
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Visualizations
Caption: Overall workflow for the synthesis and purification.
Caption: Key components of the chlorination reaction.
References
The Pivotal Role of 3-Chloro-4-methoxybenzoic Acid and Its Derivatives in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Chloro-4-methoxybenzoic acid is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of organic molecules. While its applications in the pharmaceutical industry are well-documented, its role and the role of its structural motifs in the agrochemical sector are significant, particularly in the development of modern herbicides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals wherein the 3-chloro-4-methoxyphenyl moiety, derivable from this compound, is a key structural feature. The focus is on providing practical, step-by-step guidance for laboratory synthesis, alongside quantitative data and visual representations of the synthetic pathways.
Application Notes: A Gateway to Advanced Herbicides
The 3-chloro-4-methoxyphenyl scaffold is integral to the efficacy of certain contemporary herbicides. A prime example is the arylpicolinate herbicide, Halauxifen-methyl. This class of herbicides acts as synthetic auxins, disrupting weed growth at low application rates. The specific substitution pattern on the phenyl ring, including the chloro and methoxy (B1213986) groups, is critical for its biological activity and selectivity.
The synthesis of such complex agrochemicals often involves multi-step processes. A key reaction in the assembly of Halauxifen-methyl is the Suzuki-Miyaura cross-coupling, which facilitates the formation of a carbon-carbon bond between a pyridine (B92270) core and the substituted phenyl ring. For this to be successful, the 3-chloro-4-methoxyphenyl moiety is typically introduced in the form of a boronic acid derivative. While a direct, one-step conversion from this compound to the immediate precursor of the boronic acid (2-chloro-6-fluoroanisole) is not commonly reported, the synthesis of this key intermediate often starts from precursors that can be conceptually derived from strategic modifications of this compound, such as decarboxylation, fluorination, and other functional group interconversions.
These application notes will therefore focus on the synthetic pathway to Halauxifen-methyl, highlighting the preparation of the crucial boronic acid intermediate and its subsequent coupling to the pyridine core.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid
This protocol details the synthesis of the key boronic acid intermediate required for the Suzuki-Miyaura coupling reaction. The synthesis starts from 2-chloro-6-fluoroanisole (B1586750).
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B1201080) (B(OMe)₃)
-
1,2-Dimethoxyethane (DME)
-
Hydrochloric acid (HCl), 6N aqueous solution
-
Sodium hydroxide (B78521) (NaOH), 1N aqueous solution
-
Tert-butyl methyl ether (TBME)
-
Acetonitrile (B52724) (MeCN)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone bath
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Lithiation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-6-fluoroanisole (1 equivalent) in anhydrous DME. Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.[1]
-
Borylation: To the reaction mixture, add trimethyl borate (1.4 equivalents) dropwise, again ensuring the temperature remains below -65 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight.[1]
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1N aqueous NaOH solution. Stir the mixture for 1.5 hours at room temperature.[1]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the aqueous layer with TBME to remove unreacted starting material and impurities.[1]
-
Acidify the aqueous layer with 6N aqueous HCl.[1]
-
Extraction and Isolation: Add acetonitrile to the acidified aqueous solution. Saturate the aqueous layer with solid NaCl to induce phase separation. Separate the acetonitrile layer containing the product.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a white solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluoroanisole | [1] |
| Yield | 93% | [1] |
| Purity | >95% (by NMR) |
Caption: Synthetic pathway for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
Protocol 2: Synthesis of Halauxifen-methyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the synthesized boronic acid with the pyridine core to form Halauxifen-methyl.
Materials:
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid (from Protocol 1)
-
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the flask. If using a biphasic system, ensure vigorous stirring.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain Halauxifen-methyl.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | [2] |
| Yield | ~90% (for coupling and deprotection steps combined) | [2] |
| Purity | >98% (by HPLC) |
Caption: Experimental workflow for the synthesis of Halauxifen-methyl.
Signaling Pathway and Logical Relationships
The herbicidal activity of Halauxifen-methyl is initiated after its conversion in the plant to the active ingredient, Halauxifen (the carboxylic acid). This active form mimics the natural plant hormone auxin.
Caption: Mode of action of Halauxifen-methyl.
Conclusion
This compound and its structurally related derivatives are valuable precursors in the synthesis of modern agrochemicals. The protocols and data presented here for the synthesis of the herbicide Halauxifen-methyl illustrate a practical application of this chemical scaffold. The provided methodologies, quantitative data, and diagrams offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new crop protection agents. Further exploration of derivatives of this compound holds promise for the identification of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 3-Chloro-4-methoxybenzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via electrophilic chlorination of 4-methoxybenzoic acid.
Q1: Why is my yield of this compound significantly lower than expected?
A1: Low yields can stem from several factors. The most common causes are incomplete reactions, formation of side products, and losses during workup and purification.
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by using Thin Layer Chromatography (TLC) to check for the presence of the starting material, 4-methoxybenzoic acid. If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
Side Reactions: The primary side reaction is over-chlorination, leading to the formation of 3,5-dichloro-4-methoxybenzoic acid. The methoxy (B1213986) group is strongly activating, making the aromatic ring susceptible to a second chlorination.[1] Using a precise 1.0 to 1.05 molar equivalent of the chlorinating agent is critical to minimize this.
-
Suboptimal Conditions: The choice of solvent and temperature is crucial. Non-polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often used. Running the reaction at low temperatures (e.g., 0-5 °C) can improve selectivity and reduce side product formation.
-
Purification Losses: Significant product loss can occur during recrystallization if an excessive amount of solvent is used or if the product is partially soluble in the cold solvent.
Q2: My final product is contaminated with a significant amount of a dichlorinated impurity. How can I prevent this and remove it?
A2: The dichlorinated impurity is most likely 3,5-dichloro-4-methoxybenzoic acid.
-
Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂). Use no more than 1.05 equivalents. A slow, dropwise addition of the chlorinating agent to the solution of 4-methoxybenzoic acid can help maintain a low concentration of the electrophile and favor mono-chlorination.
-
Temperature Management: Maintain a low reaction temperature (0-5 °C) to decrease the reaction rate and enhance selectivity for the mono-chlorinated product.
-
-
Removal:
-
Fractional Recrystallization: The solubility of this compound and 3,5-dichloro-4-methoxybenzoic acid may differ sufficiently in a given solvent system (e.g., ethanol (B145695)/water or acetic acid/water) to allow for separation through careful fractional recrystallization.
-
Column Chromatography: While not ideal for large-scale purifications, silica (B1680970) gel column chromatography can be effective for separating the mono- and di-chlorinated products at a laboratory scale. A solvent system of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid is a good starting point.
-
Q3: The reaction seems to be very slow or has stalled. What are the possible causes?
A3: A stalled reaction can be due to reagent quality, catalyst deactivation, or insufficient reaction temperature.
-
Reagent Purity: Ensure the starting 4-methoxybenzoic acid is pure and dry. The chlorinating agent, especially sulfuryl chloride, should be of high quality as it can decompose over time.
-
Catalyst: While some powerful chlorinating agents may not require a catalyst, weaker ones like N-Chlorosuccinimide (NCS) might. If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), ensure it is anhydrous, as moisture can deactivate it.[2]
-
Temperature: While low temperatures are recommended for selectivity, the reaction might be too slow if the temperature is excessively low. Allow the reaction to warm slowly to room temperature after the addition of the chlorinating agent and monitor its progress by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common method is the direct electrophilic aromatic substitution (chlorination) of 4-methoxybenzoic acid (also known as p-anisic acid). The methoxy group is a strong ortho-, para-directing group, and since the para position is blocked by the carboxylic acid, chlorination occurs regioselectively at the ortho position (C3).[1]
Q2: Which chlorinating agents are suitable for this synthesis?
A2: Several chlorinating agents can be used, each with its own advantages.
-
Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that is often used for its reactivity and convenience. It can be used with or without a catalyst and typically gives good yields.[3]
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent that is considered a milder chlorinating agent. It often requires a catalyst or acidic conditions to be effective.[1]
-
Chlorine Gas (Cl₂): Highly effective but requires specialized equipment for safe handling. It is more common in industrial-scale synthesis.
Q3: How do I effectively purify the crude product?
A3: The primary method for purifying this compound is recrystallization.
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Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Upon slow cooling, the purified product will crystallize.
-
Acid-Base Extraction: An initial acid-base workup can help remove non-acidic impurities. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and extract with an aqueous solution of sodium bicarbonate. The product will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified product, which is then collected by filtration.
Data Summary
The following table summarizes typical conditions for the chlorination of 4-methoxybenzoic acid. Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.
| Parameter | Condition 1 | Condition 2 | Notes |
| Starting Material | 4-Methoxybenzoic Acid | 4-Methoxybenzoic Acid | Must be dry. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) | SO₂Cl₂ is generally more reactive. |
| Equivalents | 1.05 eq | 1.1 eq | Precise stoichiometry is key to avoid dichlorination. |
| Solvent | Dichloromethane (DCM) | Acetic Acid | Acetic acid can serve as both solvent and catalyst. |
| Catalyst | None (or cat. AlCl₃) | None | Lewis acid catalysts can increase reaction rate but may reduce selectivity.[2] |
| Temperature | 0 °C to Room Temp. | 50-60 °C | Lower temperatures favor mono-chlorination with reactive agents like SO₂Cl₂. |
| Reaction Time | 2-6 hours | 12-24 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | 75-90% | 70-85% | Yields are post-purification. |
Experimental Protocols
Representative Protocol: Chlorination using Sulfuryl Chloride
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
4-Methoxybenzoic acid (10.0 g, 65.7 mmol)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
Sulfuryl chloride (SO₂Cl₂) (5.5 mL, 69.0 mmol, 1.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol & Deionized Water (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybenzoic acid in 150 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid. Determine the melting point and characterize by spectroscopy (¹H NMR, ¹³C NMR).
Visualized Workflows and Logic
// Nodes low_yield [label="Problem:\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
incomplete [label="Cause:\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Cause:\nSide Products Formed", fillcolor="#FBBC05", fontcolor="#202124"]; loss [label="Cause:\nPurification Loss", fillcolor="#FBBC05", fontcolor="#202124"];
sol_incomplete1 [label="Solution:\nExtend reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_incomplete2 [label="Solution:\nIncrease temperature slightly", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_side1 [label="Solution:\nCheck stoichiometry (1.05 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side2 [label="Solution:\nAdd chlorinating agent slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side3 [label="Solution:\nMaintain low temperature (0-5 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_loss1 [label="Solution:\nUse minimum hot solvent\nfor recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_loss2 [label="Solution:\nEnsure complete cooling\nto maximize precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges low_yield -> incomplete; low_yield -> side_products; low_yield -> loss;
incomplete -> {sol_incomplete1, sol_incomplete2} [dir=back]; side_products -> {sol_side1, sol_side2, sol_side3} [dir=back]; loss -> {sol_loss1, sol_loss2} [dir=back]; } Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Electrophilic Chlorination of 4-Methoxybenzoic Acid
In this common synthetic pathway, 4-methoxybenzoic acid is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas with a Lewis acid catalyst, to introduce a chlorine atom onto the aromatic ring. The methoxy (B1213986) group is an ortho-para directing group, and since the para position is occupied by the carboxylic acid, the primary product is this compound.
Issue 1: Presence of Isomeric Monochloro Side Products
Question: My final product is contaminated with an isomeric monochloro species. How can I identify and minimize its formation?
Answer: The most likely isomeric byproduct is 2-chloro-4-methoxybenzoic acid. Its formation is generally less favored due to steric hindrance from the adjacent carboxylic acid group.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the chlorination, favoring the formation of the desired 3-chloro isomer.
-
Choice of Chlorinating Agent: The choice of chlorinating agent and catalyst can influence the isomer distribution. Milder chlorinating agents may offer better selectivity.
-
Purification:
-
Fractional Crystallization: Due to differences in polarity and crystal packing, it may be possible to separate the isomers through careful fractional crystallization. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water).
-
Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel can be effective in separating the isomers.
-
Issue 2: Formation of Di-chlorinated Side Products
Question: I am observing a significant amount of a di-chlorinated byproduct in my reaction mixture. How can I prevent this?
Answer: The most probable di-chlorinated side product is 3,5-dichloro-4-methoxybenzoic acid. This arises from over-chlorination of the aromatic ring.
Troubleshooting Steps:
-
Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess will promote di-chlorination. A good starting point is 1.05 to 1.1 equivalents of the chlorinating agent.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
-
Temperature Control: Higher reaction temperatures can lead to increased rates of di-chlorination. Maintaining a consistent and controlled temperature is crucial.
Issue 3: Presence of 3-Chloro-4-hydroxybenzoic Acid
Question: My product contains an impurity that I've identified as 3-Chloro-4-hydroxybenzoic acid. What is the source of this side product?
Answer: This impurity results from the cleavage of the methyl ether (demethylation) under the reaction conditions, which can be promoted by the presence of strong acids.[1]
Troubleshooting Steps:
-
Reaction Conditions: Avoid excessively harsh acidic conditions and high temperatures, which can facilitate demethylation.
-
Purification:
-
Acid-Base Extraction: The phenolic hydroxyl group in 3-chloro-4-hydroxybenzoic acid makes it more acidic than the desired product. A careful extraction with a weak base like sodium bicarbonate may allow for some separation, though it can be challenging due to the presence of the carboxylic acid on both molecules.
-
Chromatography: Column chromatography is a reliable method for separating the desired product from its demethylated counterpart due to the significant difference in polarity.
-
Route 2: Oxidation of 3-Chloro-4-methoxytoluene (B1345679)
This synthetic approach involves the oxidation of the methyl group of 3-chloro-4-methoxytoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or catalytic oxidation.
Issue 1: Incomplete Oxidation Leading to Aldehyde and Alcohol Impurities
Question: My crude product contains significant amounts of 3-chloro-4-methoxybenzaldehyde (B1194993) and/or 3-chloro-4-methoxybenzyl alcohol. How can I drive the reaction to completion?
Answer: The presence of these intermediates indicates that the oxidation is incomplete.
Troubleshooting Steps:
-
Amount of Oxidizing Agent: Ensure that a sufficient excess of the oxidizing agent is used. For KMnO₄, typically 2-3 equivalents are required for the complete oxidation of a methyl group.
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can help to drive the oxidation to completion. However, be cautious as harsh conditions can lead to other side reactions. Monitor the reaction progress to determine the optimal time and temperature.
-
Phase Transfer Catalyst: If using an aqueous solution of an oxidizing agent with an organic substrate, the addition of a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can improve the reaction rate by facilitating the interaction between the reactants.
Issue 2: Demethylation of the Methoxy Group
Question: I am observing the formation of 3-chloro-4-hydroxybenzoic acid as a side product. Why is this happening?
Answer: Strong oxidizing conditions, particularly at elevated temperatures and extreme pH, can lead to the cleavage of the methoxy group, resulting in the formation of the corresponding phenol.
Troubleshooting Steps:
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Maintaining a controlled pH, if applicable to the chosen oxidation method, can also help to minimize demethylation.
-
Choice of Oxidant: Explore alternative, milder oxidizing agents if demethylation is a persistent issue.
-
Purification: As with Route 1, column chromatography is an effective method for removing this more polar impurity.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields and impurity profiles can vary significantly based on the specific reaction conditions and scale.
Table 1: Chlorination of 4-Methoxybenzoic Acid
| Parameter | Typical Value/Range | Notes |
| Yield of this compound | 75-90% | Can be lower depending on the formation of side products and purification losses. |
| 2-Chloro-4-methoxybenzoic acid (Isomer) | < 5% | Formation is minimized by controlling reaction temperature. |
| 3,5-Dichloro-4-methoxybenzoic acid | 2-10% | Highly dependent on the stoichiometry of the chlorinating agent. |
| 3-Chloro-4-hydroxybenzoic acid | 1-5% | Can increase with higher temperatures and stronger acidic conditions. |
| Unreacted 4-Methoxybenzoic acid | < 2% | Can be minimized by using a slight excess of the chlorinating agent. |
Table 2: Oxidation of 3-Chloro-4-methoxytoluene
| Parameter | Typical Value/Range | Notes |
| Yield of this compound | 60-85% | Highly dependent on the efficiency of the oxidation. |
| 3-Chloro-4-methoxybenzaldehyde | 5-15% | A common impurity resulting from incomplete oxidation. |
| 3-Chloro-4-methoxybenzyl alcohol | 1-5% | Another intermediate of incomplete oxidation. |
| 3-Chloro-4-hydroxybenzoic acid | 1-5% | Can form under harsh oxidative conditions. |
| Unreacted 3-Chloro-4-methoxytoluene | < 5% | Dependent on reaction time and amount of oxidant. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
Objective: To synthesize this compound by the chlorination of 4-methoxybenzoic acid using sulfuryl chloride.
Materials:
-
4-Methoxybenzoic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol and water for recrystallization
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
Protocol 2: Synthesis of this compound via Oxidation
Objective: To synthesize this compound by the oxidation of 3-chloro-4-methoxytoluene using potassium permanganate.
Materials:
-
3-Chloro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-methoxytoluene (1 equivalent) and a solution of sodium carbonate in water.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 3 equivalents) in water.
-
Add the potassium permanganate solution portion-wise to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture until the purple color persists, indicating the end of the reaction. Monitor by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
To the filtrate, add sodium bisulfite until the purple/brown color disappears.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via chlorination.
Caption: Potential side products in the chlorination of 4-methoxybenzoic acid.
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Caption: Potential side products in the oxidation of 3-chloro-4-methoxytoluene.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the chlorination of 4-methoxybenzoic acid and the oxidation of 3-chloro-4-methoxytoluene are viable routes. The choice often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. The chlorination route is often preferred for laboratory-scale synthesis due to milder conditions and potentially higher yields of the desired isomer. The oxidation route may be more economical for larger-scale production if 3-chloro-4-methoxytoluene is readily available.
Q2: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction in real-time. For quantitative analysis of the product and its impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and byproducts.
Q3: How can I remove colored impurities from my final product?
A3: Colored impurities often arise from minor, highly conjugated side products. Recrystallization is typically the most effective method for removing these. If the color persists after recrystallization, treatment with activated charcoal in a suitable solvent before the final crystallization step can be very effective at adsorbing colored impurities.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. Both sulfuryl chloride and potassium permanganate are strong and hazardous reagents.
-
Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. It is also harmful if swallowed or inhaled. Always handle with care and avoid generating dust.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Technical Support Center: Synthesis of Benzoic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzoic acid derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction using a benzoic acid derivative as the substrate is failing or giving very low yields. What is the likely cause?
A1: Benzoic acid and its derivatives with electron-withdrawing groups on the aromatic ring are generally poor substrates for Friedel-Crafts reactions. The carboxylic acid group is strongly deactivating, making the benzene (B151609) ring less nucleophilic and thus less reactive towards electrophilic substitution.[1][2][3] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carboxyl group, further deactivating the ring.[2][3][4]
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the reason?
A2: The formation of multiple products can be due to several factors. Isomer formation, such as the production of small amounts of the para-isomer alongside the expected ortho-product, can occur depending on reaction conditions.[5] Polysubstitution, although less common in acylation than alkylation, might happen under harsh reaction conditions.[5] At high temperatures, side reactions involving the solvent or starting materials can also lead to byproducts.[5]
Q3: How can I improve the yield of my Fischer esterification of a benzoic acid derivative?
A3: Fischer esterification is an equilibrium-limited reaction.[6] To improve the yield, you can either use a large excess of one of the reactants (usually the alcohol) or remove water as it is formed.[7] Using a suitable acid catalyst, like sulfuric acid, is also crucial.[7][8] For certain substrates, microwave-assisted synthesis under sealed-vessel conditions with periodic addition of the acid catalyst has been shown to improve yields.[6]
Q4: My nitrile hydrolysis to produce a benzoic acid derivative is slow or incomplete. What can I do?
A4: The hydrolysis of nitriles can be slow and often requires heating under reflux with either a strong acid or a strong base.[9][10] Under basic conditions, harsher conditions like higher temperatures and longer reaction times may be needed to drive the reaction to completion, as the formation of negatively charged intermediates can be unfavorable.[9] For alkenyl nitriles, the absence of a polymerization inhibitor like copper can lead to unwanted side reactions.[11]
Q5: What is a common method for purifying crude benzoic acid derivatives?
A5: Recrystallization is a widely used and effective technique for purifying solid benzoic acid derivatives.[12] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[12] For benzoic acid itself, water is a common and safe solvent for recrystallization.[12][13]
Troubleshooting Guides
Low Yield in Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Friedel-Crafts Acylation | Moisture in reagents or glassware deactivating the Lewis acid catalyst. | Oven-dry all glassware and use anhydrous reagents.[5] |
| Poor quality or impurities in reagents. | Use high-purity phthalic anhydride, benzene, and aluminum chloride.[5] | |
| Suboptimal reaction temperature. | For 2-benzoylbenzoic acid synthesis, a common temperature range is 70-80°C (reflux in benzene).[5] | |
| Incorrect stoichiometry of reactants and catalyst. | Use a slight excess of the Lewis acid catalyst (e.g., AlCl₃) as it complexes with the product.[5] | |
| Low Yield in Grignard Reaction | Incomplete formation of the Grignard reagent. | Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Gentle warming can help initiate the reaction.[12] |
| Side reaction of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[12] | |
| Low Yield in Nitrile Hydrolysis | Insufficiently harsh reaction conditions. | Increase the reaction temperature and/or prolong the reflux time, especially under basic conditions.[9] |
| Polymerization of starting material (for alkenyl nitriles). | Add a polymerization inhibitor, such as copper powder.[11] |
Formation of Byproducts
| Issue | Potential Cause | Recommended Solution |
| Isomer Formation in Friedel-Crafts Acylation | Reaction conditions favoring multiple substitution patterns. | Optimize the catalyst and solvent system to improve regioselectivity.[5] |
| Formation of Benzamide in Nitrile Hydrolysis | Incomplete hydrolysis under mild basic conditions. | Use more vigorous conditions (higher temperature, longer reflux) to hydrolyze the intermediate amide to the carboxylic acid.[9] |
| Formation of Gummy, Water-Insoluble Solid in Alkenyl Nitrile Hydrolysis | Polymerization of the starting material or product. | Carry out the hydrolysis in an inert atmosphere (e.g., nitrogen) and consider adding a polymerization inhibitor.[11] |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction
-
Preparation: Ensure all glassware is thoroughly oven-dried. Place magnesium turnings in a round-bottom flask under an inert atmosphere.
-
Grignard Reagent Formation: Slowly add a solution of aryl halide in an appropriate anhydrous solvent (e.g., diethyl ether) to the magnesium turnings. Gentle warming may be necessary to initiate the reaction. A cloudy or brownish appearance indicates the formation of the Grignard reagent.[12]
-
Carbonation: Once the Grignard reagent formation is complete, cool the reaction mixture and slowly pour it over an excess of crushed dry ice with vigorous stirring.
-
Quenching: Allow the excess dry ice to sublime. Then, slowly add a dilute strong acid (e.g., hydrochloric acid) until the solution is acidic to litmus (B1172312) paper.[12] This will precipitate the benzoic acid.
-
Isolation and Purification: Collect the crude benzoic acid by vacuum filtration. Purify the product by recrystallization from hot water.[12]
Protocol 2: Hydrolysis of Benzonitrile (B105546) to Benzoic Acid (Basic Conditions)
-
Reaction Setup: In a round-bottom flask, combine benzonitrile with an aqueous solution of a strong base (e.g., 10% NaOH).
-
Reflux: Heat the mixture under reflux. The progress of the reaction can be monitored by the disappearance of the oily benzonitrile layer and the evolution of ammonia (B1221849) gas.[14] Reaction times can range from 1 to 12 hours depending on the specific nitrile.[11]
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with a cold, strong acid like HCl until the precipitation of benzoic acid is complete.[14]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization.[14]
Visualizations
Caption: Workflow for Benzoic Acid Synthesis via Grignard Reaction.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
optimization of reaction conditions for 3-Chloro-4-methoxybenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-Chloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and fine chemical industries. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways to produce this compound:
-
Electrophilic Chlorination of 4-Methoxybenzoic Acid: This is a direct approach where 4-methoxybenzoic acid is reacted with a chlorinating agent.
-
Oxidation of 3-Chloro-4-methoxytoluene (B1345679): This method involves the oxidation of the methyl group of 3-chloro-4-methoxytoluene to a carboxylic acid.
Q2: Which synthesis route is generally preferred?
A2: The choice of route depends on the availability and cost of starting materials, desired purity, and scale of the reaction. The chlorination of 4-methoxybenzoic acid is often simpler for laboratory-scale synthesis due to the commercial availability of the starting material. However, for larger-scale production, the oxidation of 3-chloro-4-methoxytoluene might be more cost-effective if the toluene (B28343) derivative is readily accessible.
Q3: What are the key safety precautions when handling the reagents involved in these syntheses?
A3: Both synthesis routes involve hazardous chemicals. When handling chlorinating agents like sulfuryl chloride or N-chlorosuccinimide, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Similarly, oxidizing agents such as potassium permanganate (B83412) are strong oxidizers and should be handled with care to avoid contact with flammable materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Route 1: Chlorination of 4-Methoxybenzoic Acid
Q: My reaction yield is low. What are the potential causes and solutions?
A: Low yields in the chlorination of 4-methoxybenzoic acid can be attributed to several factors. Incomplete reaction is a common issue. Ensure that the reaction is allowed to proceed for a sufficient amount of time and that the temperature is optimal for the chosen chlorinating agent. The purity of the starting material is also crucial; impurities in the 4-methoxybenzoic acid can inhibit the reaction. Additionally, the choice of solvent can significantly impact the yield. Anhydrous conditions are often necessary, as moisture can deactivate some chlorinating agents.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Optimize reaction temperature. |
| Impure Starting Material | - Recrystallize 4-methoxybenzoic acid before use. |
| Suboptimal Solvent | - Experiment with different anhydrous solvents (e.g., acetic acid, dichloromethane). |
| Inactive Chlorinating Agent | - Use a fresh batch of the chlorinating agent. |
Q: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity for the 3-chloro isomer?
A: The methoxy (B1213986) group in 4-methoxybenzoic acid is an ortho, para-directing group. Therefore, the formation of 2-chloro and 3,5-dichloro isomers is a common side reaction. To improve the selectivity for the desired this compound, careful control of reaction conditions is necessary. Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product. The choice of chlorinating agent and catalyst can also influence the regioselectivity.
| Factor | Recommendation for Improved Selectivity |
| Reaction Temperature | - Conduct the reaction at a lower temperature (e.g., 0-10 °C). |
| Chlorinating Agent | - Consider milder chlorinating agents. |
| Catalyst | - If using a Lewis acid catalyst, screen different catalysts to find one that favors 3-chlorination. |
| Stoichiometry | - Use a stoichiometric amount of the chlorinating agent to minimize dichlorination. |
Q: How can I effectively purify the final product from unreacted starting material and isomeric byproducts?
A: Purification can be challenging due to the similar physical properties of the desired product and its isomers. Recrystallization is a common and effective method. A mixed solvent system, such as ethanol/water, can be particularly useful.[1] For more difficult separations, column chromatography on silica (B1680970) gel may be necessary. An acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.[2]
Route 2: Oxidation of 3-Chloro-4-methoxytoluene
Q: The oxidation of 3-chloro-4-methoxytoluene is incomplete, and I have a significant amount of the starting material left. What should I do?
A: Incomplete oxidation can be due to insufficient oxidant, low reaction temperature, or a deactivated catalyst. Ensure that the correct stoichiometry of the oxidizing agent is used. For catalytic oxidations, verify the catalyst loading and its activity. Increasing the reaction temperature or extending the reaction time can also drive the reaction to completion.
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | - Increase the molar ratio of the oxidizing agent to the substrate. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side reactions. |
| Deactivated Catalyst | - Use a fresh or regenerated catalyst. |
| Poor Mass Transfer | - Ensure vigorous stirring, especially in heterogeneous reactions. |
Q: I am observing over-oxidation and the formation of byproducts. How can I control the reaction?
A: Over-oxidation can lead to the formation of undesired byproducts. The choice of a selective oxidizing agent is crucial. Milder oxidizing agents are less likely to cause over-oxidation. Controlling the reaction temperature is also critical; exothermic oxidation reactions may require cooling to prevent runaway reactions and byproduct formation. Monitoring the reaction progress closely using techniques like TLC or GC can help in stopping the reaction at the optimal time.
Q: What is the best way to purify this compound from the oxidation reaction mixture?
A: After the oxidation reaction, the product needs to be isolated from the remaining oxidant, catalyst, and any byproducts. A common workup procedure involves quenching the excess oxidant, followed by an acid-base extraction. The acidic product can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure this compound, which can be further purified by recrystallization.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 4-Methoxybenzoic Acid
Materials:
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4-Methoxybenzoic acid
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous Dichloromethane (DCM)
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Ice bath
-
Magnetic stirrer and stir bar
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Round-bottom flask
-
Dropping funnel
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Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding cold water.
-
Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Oxidation of 3-Chloro-4-methoxytoluene
Materials:
-
3-Chloro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium hydroxide in water.
-
Add 3-chloro-4-methoxytoluene (1 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate (3 equivalents) in small portions over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Further purify the product by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of 4-Methoxybenzoic Acid
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Sulfuryl Chloride | Dichloromethane | 0 - RT | 12 - 16 | 75 - 85 |
| N-Chlorosuccinimide | Acetic Acid | 80 - 90 | 4 - 6 | 60 - 70 |
| Chlorine Gas | Acetic Acid | 15 - 25 | 2 - 4 | 80 - 90 |
Table 2: Comparison of Oxidizing Agents for the Oxidation of 3-Chloro-4-methoxytoluene
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Potassium Permanganate | None | Water (alkaline) | 100 | 6 - 8 | 70 - 80 |
| Sodium Dichromate | Sulfuric Acid | Acetic Acid/Water | 90 - 100 | 4 - 6 | 65 - 75 |
| Air/Oxygen | Co/Mn/Br | Acetic Acid | 150 - 170 | 2 - 3 | >90 (industrial) |
Visualizations
References
Technical Support Center: Production of 3-Chloro-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the pharmaceutical industry.[1][2][3]
Process Workflow Overview
The production of high-purity this compound involves a multi-step process that requires careful control of reaction conditions and effective purification strategies. The general workflow encompasses the primary synthesis followed by purification to remove process-related impurities.
References
Technical Support Center: Purification of 3-Chloro-4-methoxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound can vary depending on the synthetic route. A common method for its preparation is the chlorination of 4-methoxybenzoic acid. Potential impurities from this synthesis include:
-
Unreacted Starting Material: 4-Methoxybenzoic acid.
-
Regioisomers: 2-Chloro-4-methoxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid may be formed as byproducts during the chlorination reaction.
-
Demethylated Byproducts: Harsh reaction conditions can lead to the cleavage of the methoxy (B1213986) group, resulting in chlorinated hydroxybenzoic acid derivatives.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any unreacted chlorinating agents or catalysts.
Q2: What is the recommended method for purifying this compound?
Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For highly impure samples or to separate closely related isomers, column chromatography may be necessary. An acid-base extraction can also be employed to remove neutral or basic impurities.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
An ideal recrystallization solvent should:
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Readily dissolve the crude product at elevated temperatures.
-
Have low solubility for the product at room temperature or below to ensure good recovery.
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Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.
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Be chemically inert towards this compound.
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Have a boiling point below the melting point of the product to prevent "oiling out".
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Be easily removable from the purified crystals.
Based on the properties of similar benzoic acid derivatives, suitable solvent systems to investigate include ethanol, methanol, acetic acid, or mixtures of these with water.
Q4: My purified this compound has a broad melting point range. What does this indicate?
A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The melting point of pure this compound is reported to be in the range of 215-219°C.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?
Yes, reverse-phase HPLC is an excellent analytical technique for determining the purity of this compound and quantifying impurities. A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Try a more polar solvent or a mixture of solvents. |
| Insufficient solvent was used. | Add more hot solvent in small portions until the solid dissolves. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| High concentration of impurities. | Consider a preliminary purification step like a silica (B1680970) plug or an acid-base extraction. | |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure product. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution. Cool the solution thoroughly in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and the receiving flask. Use a fluted filter paper for faster filtration. | |
| The purified product is still colored. | Colored impurities are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product and impurities. | Inappropriate solvent system (eluent). | Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A common eluent for benzoic acids is a mixture of hexane (B92381) and ethyl acetate, with a small amount of acetic acid. |
| Column overloading. | Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). | |
| Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and the column is never allowed to run dry. | |
| Tailing of the product spot/peak. | The acidic nature of the carboxylic acid group interacts strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to suppress this interaction. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
Data Presentation
Table 1: Solubility of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures *
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Ethanol | 20 | 15.2 |
| 40 | 35.8 | |
| 60 | 85.1 | |
| Methanol | 20 | 20.5 |
| 40 | 48.3 | |
| 60 | 115.2 | |
| Ethyl Acetate | 20 | 12.8 |
| 40 | 32.1 | |
| 60 | 78.9 | |
| Acetone | 20 | 25.6 |
| 40 | 59.7 | |
| 60 | 138.4 | |
| Toluene | 20 | 1.5 |
| 40 | 4.2 | |
| 60 | 11.3 | |
| Water | 20 | 0.04 |
| 100 | 2.5 |
*Disclaimer: This data is for the parent compound, 4-methoxybenzoic acid. The solubility of this compound is expected to follow similar trends but may differ in absolute values due to the presence of the chlorine substituent. This table should be used as a guide for solvent selection, and experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and begin heating and stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot filtrate until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a moderate temperature.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC or HPLC to confirm purity.
Protocol 2: Acid-Base Extraction
Objective: To remove neutral or basic impurities from crude this compound.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution. The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction two more times.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add dilute hydrochloric acid with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: A generalized workflow for the purification of this compound by recrystallization.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: oxidation of 3-chloro-4-methoxytoluene (B1345679) and the haloform reaction of 3-chloro-4-methoxyacetophenone (B1582173).
Issue 1: Incomplete Oxidation of 3-chloro-4-methoxytoluene
Symptom: The final product contains a significant amount of unreacted starting material (3-chloro-4-methoxytoluene) and/or the intermediate aldehyde (3-Chloro-4-methoxybenzaldehyde).
Possible Causes:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent (e.g., potassium permanganate) to the starting material is too low.
-
Reaction Time: The reaction has not been allowed to proceed to completion.
-
Reaction Temperature: The temperature is too low to drive the reaction to completion.
-
Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit the contact between the reactant and the oxidizing agent.
Troubleshooting Steps:
-
Optimize Oxidant Ratio: Gradually increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal ratio.
-
Extend Reaction Time: Continue the reaction for a longer duration, taking aliquots periodically to analyze for the disappearance of starting material and intermediate.
-
Adjust Temperature: If the reaction is sluggish, consider a moderate increase in temperature. Be cautious of potential side reactions at higher temperatures.
-
Improve Agitation: Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize interfacial contact.
| Parameter | Recommended Range |
| Molar Ratio (Oxidant:Substrate) | 2:1 to 4:1 (for KMnO₄) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Issue 2: Presence of Impurities After Haloform Reaction
Symptom: The crude product after the haloform reaction of 3-chloro-4-methoxyacetophenone shows the presence of unreacted starting material or other unidentified byproducts.
Possible Causes:
-
Incomplete Reaction: Insufficient halogen or base, or inadequate reaction time.
-
Side Reactions: The strong basic conditions might induce other reactions, although the haloform reaction is generally clean.
-
Impure Starting Material: The initial 3-chloro-4-methoxyacetophenone may contain impurities that are carried through the reaction.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that at least 3 equivalents of halogen and 4 equivalents of base are used per mole of the methyl ketone.
-
Monitor Reaction Completion: Use TLC or GC to confirm the complete consumption of the starting material before workup.
-
Control Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary for less reactive substrates. Avoid excessive heat which could promote side reactions.
-
Purify Starting Material: If impurities are suspected in the starting material, consider purifying it by recrystallization or column chromatography before use.
| Parameter | Recommended Condition |
| Halogen (e.g., Br₂) | ≥ 3 equivalents |
| Base (e.g., NaOH) | ≥ 4 equivalents |
| Temperature | Room Temperature to 50 °C |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route:
-
Oxidation of 3-chloro-4-methoxytoluene: The primary byproduct is the intermediate 3-Chloro-4-methoxybenzaldehyde due to incomplete oxidation.[1][2][3] Unreacted 3-chloro-4-methoxytoluene is also a common impurity. In some cases, over-oxidation can lead to ring-opened products, though this is less frequent under controlled conditions.[1]
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Haloform reaction of 3-chloro-4-methoxyacetophenone: This reaction is generally high-yielding and clean.[4][5] The most likely impurity is unreacted 3-chloro-4-methoxyacetophenone .
Q2: How can I effectively remove the intermediate aldehyde byproduct from my final product?
A2: Several purification methods can be employed:
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Recrystallization: this compound has different solubility profiles than the aldehyde, making recrystallization from a suitable solvent (e.g., ethanol/water) an effective purification method.
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Acid-Base Extraction: As a carboxylic acid, this compound can be separated from the neutral aldehyde. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The benzoic acid will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure acid.
-
Sodium Bisulfite Wash: Aldehydes can form adducts with sodium bisulfite. Washing the organic solution of the crude product with an aqueous sodium bisulfite solution can help remove the aldehyde impurity.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the purity of this compound and its organic impurities. A reversed-phase C18 column with a UV detector is typically used.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as unreacted starting materials or low-boiling byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main product.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the carboxylic acid functional group and the absence of the aldehyde carbonyl group in the purified product.
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 3-chloro-4-methoxytoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methoxytoluene (1 equivalent) and water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (B83412) (KMnO₄, 3 equivalents) in portions to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux (90-100 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it with a small amount of hot water.
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Isolation: Combine the filtrate and washings. Acidify with concentrated hydrochloric acid (HCl) until the pH is acidic, which will precipitate the this compound.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 2: Synthesis of this compound by Haloform Reaction
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-chloro-4-methoxyacetophenone (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).
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Base and Halogen: Prepare a solution of sodium hydroxide (B78521) (4 equivalents) in water and cool it in an ice bath. Slowly add bromine (3 equivalents) to this solution to form sodium hypobromite (B1234621).
-
Reaction: Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of the acetophenone (B1666503) derivative at a temperature maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Quench the excess hypobromite by adding a small amount of sodium bisulfite solution. Remove the organic solvent under reduced pressure.
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Isolation: Acidify the remaining aqueous solution with concentrated HCl. The this compound will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General workflow for synthesis and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-氯-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]
- 5. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
how to remove unreacted starting materials from 3-Chloro-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and detailed protocols for the purification of 3-Chloro-4-methoxybenzoic acid, specifically addressing the removal of unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product of this compound is contaminated with the starting material, 4-methoxybenzoic acid. How can I remove it?
A1: The most effective method for removing unreacted 4-methoxybenzoic acid is recrystallization . This technique leverages the differences in solubility and melting points between your desired product and the starting material. This compound has a significantly higher melting point than 4-methoxybenzoic acid, which generally allows for efficient separation through controlled crystallization.
Q2: I performed a recrystallization, but my product is still not pure. What could be the issue?
A2: Several factors can lead to an incomplete purification by recrystallization:
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Incorrect Solvent Choice: The ideal solvent should dissolve the crude product at high temperatures but have low solubility for this compound and high solubility for 4-methoxybenzoic acid at low temperatures.
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Cooling Rate: Cooling the solution too quickly can cause the starting material to co-precipitate with your product. A slow, gradual cooling process is crucial for the formation of pure crystals.
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Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.
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Incomplete Dissolution: If the crude product is not fully dissolved in the hot solvent, the undissolved portion will contaminate the final product.
Q3: Can I use an acid-base extraction to purify this compound?
A3: While both this compound and 4-methoxybenzoic acid are carboxylic acids and will react with a base, their pKa values are relatively close (predicted pKa for the chloro-derivative is ~4.10, while for the starting material it is ~4.47). This small difference makes a clean separation by simple acid-base extraction challenging. Recrystallization is generally the more straightforward and effective method for this specific purification.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of impurities, likely the presence of unreacted 4-methoxybenzoic acid, which has a lower melting point (182-185 °C) compared to the pure product (216-218 °C).[1] Repeating the recrystallization process, perhaps with a different solvent system, is recommended.
Data Presentation: Physical & Chemical Properties
For effective purification, it is essential to understand the physical and chemical properties of the desired product and the primary impurity.
| Property | This compound | 4-Methoxybenzoic Acid (p-Anisic Acid) |
| CAS Number | 37908-96-6 | 100-09-4 |
| Molecular Formula | C₈H₇ClO₃ | C₈H₈O₃ |
| Molecular Weight | 186.59 g/mol | 152.15 g/mol |
| Melting Point | 216-218 °C[1] | 182-185 °C[2] |
| pKa | ~4.10 (Predicted)[1] | 4.47 (at 25 °C)[3][4] |
| Solubility in Water | Slightly soluble[5] | Sparingly soluble in cold water (0.3 g/L at 20°C), more soluble in hot water.[6][7] |
| Solubility in Organic Solvents | Data not widely available, but expected to be soluble in polar organic solvents. | Highly soluble in alcohols (methanol, ethanol), ether, and ethyl acetate.[6][8] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for purifying this compound from unreacted 4-methoxybenzoic acid.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol (B145695), methanol, or an ethanol/water mixture)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Filter paper
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Ice bath
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Glass stirring rod
Procedure:
-
Solvent Selection: Based on solubility data, a polar solvent like ethanol is a good starting point. The goal is to find a solvent that dissolves the crude product when hot but in which the this compound is sparingly soluble when cold, while the 4-methoxybenzoic acid remains in solution. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
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Drying:
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Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period.
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For final drying, the crystals can be placed in a desiccator or a vacuum oven at a moderate temperature.
-
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 216-218 °C indicates a high degree of purity.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
References
- 1. This compound CAS#: 37908-96-6 [m.chemicalbook.com]
- 2. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 8. 4-Methoxybenzoic Acid [chem.ualberta.ca]
Technical Support Center: Crystallization of 3-Chloro-4-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization conditions for 3-Chloro-4-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Due to its polar carboxylic acid and ether functional groups, combined with a chlorinated aromatic ring, polar organic solvents are generally a good starting point for screening. Based on the behavior of similar substituted benzoic acids, solvents such as ethanol, methanol, ethyl acetate, and acetone (B3395972) are likely candidates. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective in achieving the desired solubility profile. It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample and purity requirements.
Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than forming solid crystals. The melting point of this compound is approximately 216-218°C. This issue can arise if the boiling point of your chosen solvent is higher than the melting point of the compound, or if impurities are significantly depressing the melting point.
To resolve this, you can:
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Select a lower-boiling point solvent.
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Use a larger volume of solvent to ensure the compound fully dissolves at a temperature below its melting point.
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Cool the solution more slowly to encourage gradual crystal formation.
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Add a seed crystal of pure this compound to induce crystallization.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: A lack of crystal formation is typically due to either the solution being too dilute (too much solvent was used) or the solution being supersaturated without nucleation sites. To induce crystallization, you can try the following techniques:
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Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
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Add a seed crystal of pure this compound. This provides a template for crystal growth.
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Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.
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If using a mixed solvent system, you can try adding a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) to induce precipitation.
Q4: The recovered crystals of this compound are discolored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The activated charcoal adsorbs the colored compounds.
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Procedure: After dissolving your crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. |
| Product "oils out" | - The boiling point of the solvent is higher than the melting point of this compound (216-218°C).- The solution is too concentrated. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. |
| No crystal formation | - The solution is not saturated (too much solvent).- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask or add a seed crystal. |
| Crystals are impure | - The cooling process was too rapid, trapping impurities.- The chosen solvent also dissolves the impurities, leading to co-crystallization. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Low | Moderate | May be suitable for recrystallization, but a large volume might be needed. |
| Ethanol | High | Moderate | High | A good candidate for single-solvent recrystallization. |
| Methanol | High | Moderate | High | Similar to ethanol, a good candidate for single-solvent recrystallization. |
| Acetone | Medium | Moderate | High | A good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Medium | Moderate | High | A good candidate for single-solvent recrystallization. |
| Dichloromethane | Medium | Low to Moderate | Moderate | May be suitable, but care should be taken due to its volatility. |
| Toluene | Low | Low | Moderate | May be suitable for recrystallization. |
| Hexane | Low | Very Low | Low | Likely a good "anti-solvent" for a mixed-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Büchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, enough to create a slurry.
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Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can cover the mouth of the flask with a watch glass. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
dealing with thermal degradation of 3-Chloro-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzoic acid, with a focus on addressing issues related to its thermal degradation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during experiments involving the heating of this compound.
| Issue | Possible Cause | Suggested Solution |
| Discoloration (Yellowing/Browning) Upon Heating | Thermal degradation may be occurring, even below the melting point. Impurities in the sample can also catalyze degradation. | - Confirm the purity of your material using techniques like HPLC or NMR. - Use an inert atmosphere (e.g., nitrogen or argon) during heating to prevent oxidative degradation. - Consider lowering the process temperature and shortening the heating duration. |
| Unexpectedly Low Melting Point | The presence of impurities or residual solvent can depress the melting point. The sample may also be degrading before reaching its true melting point. | - Ensure the sample is thoroughly dried to remove any residual solvents. - Analyze the sample's purity. - Use a calibrated melting point apparatus and a slow heating rate (e.g., 1-2 °C/min) for accurate determination. |
| Inconsistent TGA/DSC Results | Variations in sample preparation, instrument calibration, or experimental parameters (e.g., heating rate, gas flow) can lead to inconsistent results. | - Ensure your TGA/DSC instrument is properly calibrated using certified standards. - Use a consistent sample mass and preparation technique for all analyses. - Maintain a constant heating rate and gas flow rate across all experiments. |
| Weight Loss Observed at Temperatures Below Melting Point in TGA | This could indicate the loss of volatile impurities, residual solvent, or the onset of decomposition. | - Perform a TGA-MS (Therogravimetric Analysis-Mass Spectrometry) experiment to identify the molecules being lost. - Dry the sample under vacuum before analysis to remove volatile components. |
| Complex or Multi-Step Degradation Profile in TGA | The degradation may be occurring through multiple reaction pathways, or the sample may contain impurities that degrade at different temperatures. | - Analyze the degradation products at each step using techniques like GC-MS or LC-MS to elucidate the degradation pathway. - Ensure the sample is homogenous. |
Frequently Asked Questions (FAQs)
What is the melting point of this compound?
The melting point of this compound is reported to be in the range of 214-220 °C.[1][2][3]
At what temperature does this compound start to thermally degrade?
What are the likely thermal degradation products of this compound?
The primary thermal degradation pathway for benzoic acid and its derivatives is decarboxylation.[4] Therefore, the main degradation products of this compound are expected to be 2-chloroanisole (B146271) and carbon dioxide. At higher temperatures, further fragmentation of the 2-chloroanisole molecule could occur.
How can I minimize thermal degradation during my experiments?
To minimize thermal degradation, it is advisable to:
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Use the lowest possible temperature and shortest heating time necessary for your reaction or process.
-
Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Ensure the compound is free from impurities that could catalyze degradation.
What analytical techniques are recommended for studying the thermal stability of this compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques recommended for characterizing the thermal stability of this compound.[4][5] TGA will provide information on the onset temperature of decomposition and the extent of mass loss, while DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic degradation processes.
How should I store this compound to ensure its stability?
This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly sealed to prevent contamination and degradation.[6] For long-term storage, refrigeration is recommended.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a TGA pan (typically alumina (B75360) or platinum).
-
Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.
-
Temperature Program:
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Equilibrate at 30°C for 5 minutes.
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Ramp from 30°C to 500°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition from the resulting weight vs. temperature curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to identify any thermal events associated with the degradation of this compound.
Methodology:
-
Instrument: Differential Scanning Calorimeter.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 250°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the melting point (onset and peak) and integrate the melting peak to calculate the enthalpy of fusion. Analyze the DSC curve for any exothermic or endothermic events that may indicate degradation.
Visualizations
Caption: Predicted thermal degradation pathway of this compound.
References
- 1. This compound CAS#: 37908-96-6 [m.chemicalbook.com]
- 2. This compound | 37908-96-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]
- 6. nbinno.com [nbinno.com]
impact of solvent choice on 3-Chloro-4-methoxybenzoic acid reactions
Welcome to the technical support center for reactions involving 3-Chloro-4-methoxybenzoic acid (CAS: 37908-96-6). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent choice in their experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for a reaction with this compound?
The optimal solvent depends primarily on the reaction type and the solubility of all reactants. This compound, a polar molecule, exhibits good solubility in polar organic solvents.
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For Esterification: The alcohol reactant itself often serves as the solvent, especially when used in excess. Alternatively, a non-polar solvent like toluene (B28343) can be used with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[1]
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For Amidation (using coupling agents): Polar aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices as they effectively dissolve the carboxylic acid, the amine, and the coupling reagents without interfering with the reaction.
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For Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination): Aprotic solvents with relatively high boiling points are standard. Toluene and 1,4-dioxane (B91453) are generally effective for these palladium-catalyzed coupling reactions.[2] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[2]
Q2: My this compound is not dissolving. What should I do?
Poor solubility is a common cause of slow or incomplete reactions. While this compound is soluble in many polar organic solvents, its solubility can be limited in less polar media.
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Consult Solubility Data: Refer to the solubility data for the parent compound, 4-methoxybenzoic acid, as a starting point. It is highly soluble in alcohols and ketones.[3]
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Increase Polarity: Consider switching to a more polar solvent system. For example, if your reaction is sluggish in toluene, a mixture including THF or using pure THF might improve solubility and reaction rate.
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Gentle Heating: For many reactions, gently heating the mixture can increase the solubility of the starting material. Always verify the thermal stability of your reactants and products before increasing the temperature.
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Co-solvent System: Using a mixture of solvents can be effective. For instance, a small amount of a highly polar solvent like DMF can be added to a less polar medium to dissolve the starting material.
Q3: Can protic solvents like ethanol (B145695) or water be used?
The use of protic solvents depends entirely on the reaction chemistry.
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Allowed: In reactions like Fischer esterification, a protic alcohol is a necessary reactant.[4] For purification by recrystallization, a mixed solvent system like ethanol/water can be highly effective.[5]
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Discouraged: For reactions involving highly reactive intermediates or reagents, such as acyl chlorides or organometallics, protic solvents are unsuitable as they will react with and consume the reagents.[6] For example, if you first convert the carboxylic acid to an acyl chloride, you must use an anhydrous, aprotic solvent for the subsequent reaction.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound where the solvent is a potential root cause.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Poor Solubility: The starting material is not sufficiently dissolved in the chosen solvent, limiting its availability to react. 2. Incompatible Solvent Polarity: The solvent polarity does not adequately stabilize the transition state or reaction intermediates. SN1 reactions, for example, are favored by polar protic solvents, while SN2 reactions are often faster in polar aprotic solvents.[7][8] | 1. Change Solvent: Switch to a solvent with better solubility characteristics for your starting materials (see solubility table below). 2. Optimize Polarity: If a specific mechanism is desired, choose a solvent that favors it. For instance, to promote an SN2 pathway, switch from a protic solvent like methanol (B129727) to an aprotic one like acetone (B3395972) or DMF.[7] |
| Formation of Side Products | 1. Solvent Participation: The solvent itself is reacting with the starting materials, reagents, or intermediates. This is common with nucleophilic solvents. 2. Favoring Undesired Pathway: The solvent may promote a competing reaction pathway. For example, in nucleophilic substitution reactions, polar protic solvents can favor elimination over substitution. 3. Presence of Water: Using non-anhydrous solvents with water-sensitive reagents (e.g., acyl chlorides, organometallics) will lead to hydrolysis and low yields.[9] | 1. Use an Inert Solvent: Select a non-reactive solvent. If you suspect your solvent is acting as a nucleophile, change to a non-nucleophilic alternative (e.g., from an alcohol to an ether like THF or dioxane). 2. Ensure Anhydrous Conditions: Use a freshly distilled or commercially available anhydrous solvent. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][9] |
| Difficult Product Isolation or Purification | 1. Unfavorable Partitioning: The product has significant solubility in the aqueous phase during workup, leading to low extraction efficiency.[10] 2. Poor Recrystallization: The chosen recrystallization solvent either dissolves the product too well at low temperatures or not well enough at high temperatures, resulting in low recovery.[5] | 1. Optimize Extraction: Before the workup, remove the reaction solvent under reduced pressure and re-dissolve the residue in a solvent more suitable for extraction, like ethyl acetate (B1210297) or DCM. Perform multiple extractions. 2. Select a Better Recrystallization Solvent: An ideal solvent dissolves the product poorly at low temperatures but very well at high temperatures.[5] Test small batches with different solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system. |
Data Presentation
Solubility of 4-Methoxybenzoic Acid in Various Solvents
The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid, the parent compound of this compound. This data serves as an excellent guide for initial solvent selection.
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid at Various Temperatures (K)[3]
| Temperature (K) | 1-Butanol | Ethyl Acetate | Cyclohexanone | Toluene |
|---|---|---|---|---|
| 283.15 | 0.0895 | 0.0913 | 0.2031 | 0.0102 |
| 293.15 | 0.1302 | 0.1311 | 0.2605 | 0.0159 |
| 303.15 | 0.1849 | 0.1818 | 0.3278 | 0.0243 |
| 313.15 | 0.2574 | 0.2464 | 0.4061 | 0.0363 |
| 323.15 | 0.3529 | 0.3283 | 0.4965 | 0.0536 |
Experimental Protocols
Protocol: Fischer Esterification of this compound with Ethanol
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
This compound
-
Ethanol (anhydrous), reagent grade
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of ethanol (which acts as both reactant and solvent, typically 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mL of ethanol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; vent frequently), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 3-chloro-4-methoxybenzoate.
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.
Visualizations
Logical Diagrams
The following diagrams illustrate decision-making processes for solvent selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 3-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
General Catalyst Selection & Troubleshooting
Q1: What are the primary reactive sites on this compound for catalytic transformations?
A1: this compound has two primary sites for catalytic reactions:
-
The Carboxylic Acid Group (-COOH): This group is readily transformed into esters, amides, or can be removed via decarboxylation.
-
The Chloro Group (-Cl): The C-Cl bond on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Q2: My cross-coupling reaction is failing or giving low yields. What are the common causes?
A2: Failure in palladium-catalyzed cross-coupling reactions often stems from several factors:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Additionally, substrates with coordinating groups (like the methoxy (B1213986) group or the carboxylic acid itself, if not derivatized) can sometimes interfere with the catalyst.[1][2]
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich aryl chloride like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to participate in the catalytic cycle but not so strong as to cause unwanted side reactions.
Q3: What are the signs of catalyst deactivation or poisoning in my reaction?
A3: Key indicators of catalyst deactivation include a significant slowdown or complete halt of the reaction, the necessity for increased catalyst loading to achieve conversion, or a noticeable change in the color of the reaction mixture.[1]
Reaction-Specific Guidance
Esterification
Q4: What are the standard catalysts for the esterification of this compound?
A4: The most common method is the Fischer esterification, which uses a strong acid catalyst.[3]
-
Sulfuric Acid (H₂SO₄): A small catalytic amount is effective when using the alcohol as the solvent.[3]
-
p-Toluenesulfonic Acid (p-TsOH): Often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[3]
-
Thionyl Chloride (SOCl₂): While not strictly catalytic, it can be used to convert the carboxylic acid to the more reactive acyl chloride intermediate, which then reacts readily with an alcohol.[4]
Amidation
Q5: How can I synthesize an amide from this compound, and what catalysts are recommended?
A5: Direct amidation is challenging and often requires catalysts to proceed efficiently.
-
Titanium(IV) Fluoride (TiF₄): This catalyst has been shown to be effective for the direct amidation of aromatic carboxylic acids with various amines in refluxing toluene (B28343).[5]
-
Boric Acid Derivatives: Catalysts like boric acid or B(OCH₂CF₃)₃ can be effective, especially for more challenging substrate combinations.[6]
-
Coupling Reagents: A more common approach is to use stoichiometric coupling reagents (e.g., DCC, EDC, HATU) to activate the carboxylic acid, which then reacts with the amine. While not catalytic, this is a highly reliable method.
Palladium-Catalyzed Cross-Coupling Reactions
Q6: Which catalyst system is recommended for Sonogashira coupling with this compound?
A6: The Sonogashira reaction couples an aryl halide with a terminal alkyne.[7] For aryl chlorides, which are less reactive than bromides or iodides, a robust catalyst system is required.
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., CuI) is standard.[7][8]
-
Ligands: Bulky, electron-donating phosphine ligands such as XPhos or P(t-Bu)₃ are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[9][10]
-
Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically used.[11]
Q7: What are the best practices for a Heck reaction involving this substrate?
A7: The Heck reaction couples the aryl chloride with an alkene.[12]
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective pre-catalyst.[13]
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but for less reactive aryl chlorides, more specialized ligands may be needed.[12] Palladacycles have also been shown to be highly active catalysts.[14]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine is typically used to neutralize the HX generated.[12]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction
// Nodes start [label="Low/No Conversion\nin Cross-Coupling Rxn", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Verify Inert Atmosphere\n(Degas Solvents, Purge with Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Check Catalyst & Ligand\n(Active? Correct Choice for Ar-Cl?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Evaluate Base\n(Sufficiently Strong? Soluble?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Increase Temperature\n(Within Solvent/Substrate Limits)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_ligands [label="Screen Different Ligands\n(e.g., Buchwald Ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_solvents [label="Screen Different Solvents\n(e.g., Toluene, Dioxane, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Successful", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inert [label="First Step"]; check_inert -> check_catalyst [label="If atmosphere is good"]; check_catalyst -> check_base [label="If catalyst is appropriate"]; check_base -> check_temp [label="If base is correct"]; check_temp -> screen_ligands [label="If still no reaction"]; screen_ligands -> screen_solvents [label="If ligands don't help"];
// Outcome paths check_inert -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_catalyst -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_base -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_temp -> success [label="Problem Solved", style=dashed, color="#34A853"]; screen_ligands -> success [label="Problem Solved", style=dashed, color="#34A853"]; screen_solvents -> success [label="Problem Solved", style=dashed, color="#34A853"]; }
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
// Nodes start [label="Significant Side Products\n(e.g., Homocoupling)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_loading [label="Decrease Catalyst Loading", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Reagent Purity\n(Especially Boronic Acids for Suzuki)", fillcolor="#FBBC05", fontcolor="#202124"]; add_additive [label="Consider Additives\n(e.g., to stabilize catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Side Products Minimized", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lower_temp; lower_temp -> adjust_loading [label="If temp change is insufficient"]; adjust_loading -> check_purity [label="If loading is not the issue"]; check_purity -> add_additive [label="If reagents are pure"];
// Outcome paths lower_temp -> success [label="Problem Solved", style=dashed, color="#34A853"]; adjust_loading -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_purity -> success [label="Problem Solved", style=dashed, color="#34A853"]; add_additive -> success [label="Problem Solved", style=dashed, color="#34A853"]; }
Caption: Logic for minimizing side product formation.
Data Presentation: Catalyst System Comparison
The following tables summarize typical conditions for various reactions. Note that optimal conditions may vary based on the specific coupling partner.
Table 1: Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
| Reaction Type | Palladium Source | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Sonogashira | Pd₂(dba)₃ (1-2 mol%) | P(t-Bu)₃ or XPhos (2-4 mol%) | Et₃N / DIPA | Toluene / DMF | 80 - 120 |
| Heck | Pd(OAc)₂ (2-5 mol%) | PPh₃ or P(o-tol)₃ (4-10 mol%) | K₂CO₃ / Et₃N | DMF / NMP | 100 - 140 |
| Suzuki | Pd(OAc)₂ (2 mol%) | SPhos or XPhos (4 mol%) | K₃PO₄ | Toluene / H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | BINAP or Xantphos (2-4 mol%) | NaOtBu / K₂CO₃ | Toluene / Dioxane | 90 - 120 |
Table 2: Conditions for Reactions at the Carboxylic Acid Group
| Reaction Type | Catalyst | Catalyst Loading | Solvent | Temp (°C) | Key Feature |
| Fischer Esterification | H₂SO₄ (conc.) | 5-10 mol% | Excess Alcohol | Reflux | Simple, uses alcohol as solvent |
| Fischer Esterification | p-TsOH | 5 mol% | Toluene | Reflux | Uses Dean-Stark to remove H₂O |
| Direct Amidation | TiF₄ | 10 mol% | Toluene | Reflux | Good for direct conversion |
| Decarboxylation | Pd or Cu-based | 1-5 mol% | High-boiling (e.g., Quinoline) | 150 - 250 | Requires high temperatures |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (e.g., methanol, 10-20 eq), which also serves as the solvent.[3]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.05-0.1 eq).[3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol).[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Workup: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Pour the residue into a separatory funnel containing cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.
Protocol 2: Sonogashira Cross-Coupling
-
Reaction Setup: In a Schlenk tube equipped with a stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the copper co-catalyst (CuI, 2 mol%) under an inert atmosphere.
-
Reagent Addition: Add this compound (or its ester derivative) (1.0 eq), the terminal alkyne (1.2-1.5 eq), and the degassed solvent (e.g., toluene or DMF).
-
Base Addition: Add the degassed amine base (e.g., triethylamine, 3.0 eq).
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualization of Catalyst Poisoning
Caption: Mechanism of catalyst poisoning blocking the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-4-methoxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 3-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
A series of targeted questions and answers to address common problems related to peak asymmetry for acidic analytes.
Q1: What is peak tailing and how is it quantitatively measured?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian distribution.[1][2] Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[3][4] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing that may require troubleshooting.[5]
Q2: My this compound peak is tailing. What are the most likely causes?
Peak tailing for an acidic analyte like this compound is typically caused by chemical or physical factors that create more than one retention mechanism.[6][7] The most common causes can be grouped into four categories:
-
Mobile Phase Issues: Primarily, an incorrect mobile phase pH relative to the analyte's pKa.[1][5]
-
Column Issues: Secondary interactions with the stationary phase, column contamination, or physical degradation of the column bed.[5][8]
-
Sample Issues: Overloading the column with too much sample mass or using a sample solvent that is too strong.[3][5]
-
Instrumental Issues: Problems related to the HPLC system itself, such as extra-column dead volume.[1][5]
Q3: How does mobile phase pH affect the peak shape of an acidic compound like this compound?
Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds.[9][10][11] this compound is an acidic compound with a specific pKa value.
-
The Problem: If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and un-ionized (less polar) forms.[9][10] These two forms interact differently with the reversed-phase column, leading to a broadened, tailing peak.
-
The Solution: To ensure a single, stable form of the analyte, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the acidic analyte.[11][12] This suppresses the ionization of the carboxylic acid group, resulting in a single, neutral species that produces a sharp, symmetrical peak.
Q4: Could my sample solvent be the cause of the peak tailing?
Yes, the choice of sample solvent (diluent) can have a significant impact on peak shape.[13][14]
-
The Problem: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength, such as 100% acetonitrile) than the mobile phase, the sample band will begin to spread and distort before it even reaches the column inlet.[5][15][16] This leads to broad and often tailing peaks, especially for early-eluting compounds.
-
The Solution: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. It is often possible to dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent (like water) to better match the mobile phase conditions.[17]
Q5: What are secondary silanol (B1196071) interactions and could they affect my acidic analyte?
Secondary interactions refer to unwanted interactions between the analyte and the stationary phase surface.[8]
-
The Cause: Most silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (pH > 3), these silanols can become ionized (Si-O⁻) and interact strongly with basic, positively charged analytes, which is a very common cause of peak tailing for bases.[1][3][6]
-
Relevance to Acidic Analytes: While this effect is most pronounced for basic compounds, it can still contribute to tailing for polar analytes in general. By operating at a low mobile phase pH (e.g., 2.5-3.0), the silanol groups are fully protonated (neutral), minimizing their ability to cause unwanted secondary interactions with any analyte.[3][8]
Q6: How do I know if I'm overloading the column?
Column overload occurs when the amount of sample injected saturates a portion of the stationary phase.[3][5]
-
Symptoms of Mass Overload: The classic symptom is a peak that develops a "right triangle" shape as the sample concentration increases.[2] You may also observe a noticeable shift to a shorter retention time as the sample load increases.[2]
-
Confirmation and Solution: To confirm overload, dilute your sample by a factor of 5 or 10 and re-inject it.[3][7] If the peak shape improves and becomes more symmetrical, you have identified mass overload as the problem. The solution is to reduce the sample concentration or the injection volume.
Q7: When should I suspect an instrument or hardware issue is causing the tailing?
An easy way to distinguish between a chemical problem and a hardware problem is to observe all the peaks in your chromatogram.
-
The Symptom: If all peaks in the chromatogram exhibit similar tailing or distortion, the problem likely occurs before any separation takes place.[2]
-
Likely Causes: This points to a physical issue in the system, such as a partially blocked column inlet frit, a void at the head of the column, or excessive extra-column dead volume from using tubing with too large an inner diameter or from poorly made connections.[1][2][18]
Troubleshooting Workflow
This flowchart provides a logical, step-by-step process for diagnosing the root cause of peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocols
Follow these detailed procedures to systematically investigate and resolve peak tailing.
Protocol 1: Mobile Phase pH Optimization
This protocol evaluates the effect of mobile phase pH on the peak shape of this compound.
-
Determine pKa: Find the pKa of this compound from a reliable source. For benzoic acids, this is typically around 4.2.
-
Prepare Aqueous Buffers: Prepare three separate aqueous buffer solutions at pH values of approximately 4.5, 3.5, and 2.5. Use a buffer with a pKa close to your target pH (e.g., formate (B1220265) for pH 2.8-4.8, acetate (B1210297) for pH 3.8-5.8).[11] Ensure the buffer concentration is between 10-25 mM.
-
Prepare Mobile Phases: For each buffer, prepare the final mobile phase by mixing it with the appropriate organic modifier (e.g., acetonitrile) according to your method's ratio (e.g., 50:50 v/v).
-
Equilibrate System: Equilibrate the HPLC system with the first mobile phase (pH 4.5) for at least 15 column volumes.
-
Analyze Sample: Inject your standard solution of this compound.
-
Record Data: Record the chromatogram and calculate the Tailing Factor (Tf).
-
Repeat: Repeat steps 4-6 for the remaining mobile phases (pH 3.5 and pH 2.5).
-
Compare Results: Compare the tailing factors obtained at each pH to determine the optimal condition.
Protocol 2: Sample Diluent Study
This protocol assesses the impact of the sample solvent on peak shape.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a strong, fully dissolving solvent (e.g., 100% methanol (B129727) or acetonitrile).
-
Prepare Test Samples: Create three separate analytical samples by diluting the stock solution to the same final concentration using three different diluents:
-
Sample A: Diluted with a strong solvent (e.g., 100% Acetonitrile).
-
Sample B: Diluted with your mobile phase.
-
Sample C: Diluted with a weak solvent (e.g., 100% HPLC-grade Water).
-
-
Equilibrate System: Ensure the HPLC system is fully equilibrated with your standard mobile phase.
-
Analyze and Compare: Inject each of the three samples (A, B, and C) under identical conditions. Compare the resulting peak shapes and tailing factors. The sample dissolved in the weakest solvent should provide the best peak shape.
Protocol 3: Column Overload Assessment
This protocol determines if peak tailing is caused by injecting too much sample mass.
-
Prepare Stock Solution: Prepare a stock solution of this compound at the highest concentration you typically analyze.
-
Create Dilution Series: Perform a serial dilution to create at least four standards with decreasing concentrations (e.g., 100 µg/mL, 25 µg/mL, 5 µg/mL, and 1 µg/mL). Use the optimal sample diluent identified in Protocol 2.
-
Equilibrate System: Equilibrate the HPLC system with the optimal mobile phase.
-
Analyze Series: Inject a constant volume of each standard, starting from the lowest concentration and moving to the highest.
-
Evaluate Peak Shape: Record the tailing factor for each injection. A significant increase in the tailing factor at higher concentrations is a clear indication of mass overload.
Data Presentation
The following tables provide examples of expected results from the experimental protocols, demonstrating how different parameters can influence peak shape.
Table 1: Example Effect of Mobile Phase pH on Tailing Factor (Assumes analyte pKa ≈ 4.2)
| Mobile Phase pH | Condition Relative to pKa | Expected Tailing Factor (Tf) | Peak Shape Observation |
| 4.5 | pH ≈ pKa | 1.9 | Severe Tailing |
| 3.5 | pH < pKa | 1.3 | Minor Tailing |
| 2.5 | pH << pKa | 1.1 | Symmetrical |
Table 2: Example Impact of Sample Solvent on Tailing Factor (Assumes Mobile Phase is 50:50 Acetonitrile:Water)
| Sample Solvent (Diluent) | Elution Strength vs. Mobile Phase | Expected Tailing Factor (Tf) | Peak Shape Observation |
| 100% Acetonitrile | Stronger | 2.2 | Severe Tailing/Fronting |
| 50:50 Acetonitrile:Water | Same | 1.2 | Good Symmetry |
| 100% Water | Weaker | 1.0 | Excellent Symmetry |
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mac-mod.com [mac-mod.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. lcms.cz [lcms.cz]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. support.waters.com [support.waters.com]
resolving co-eluting impurities in 3-Chloro-4-methoxybenzoic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the analysis of 3-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential co-eluting impurities in the analysis of this compound?
A1: Based on typical synthesis routes and degradation pathways, the most probable co-eluting impurities include:
-
Positional Isomers: Isomers of this compound, such as 2-Chloro-4-methoxybenzoic acid or 3-Chloro-5-methoxybenzoic acid, possess very similar physicochemical properties and are often difficult to separate.
-
Process-Related Impurities: These can include unreacted starting materials or intermediates from the synthesis process. For example, if the synthesis involves the hydrolysis of a nitrile, an intermediate like 3-chloro-4-methoxybenzonitrile (B22515) could be present.
-
Degradation Products: The most common degradation product is 3-Chloro-4-hydroxybenzoic acid, which results from the demethylation of the methoxy (B1213986) group under acidic or thermal stress.
Q2: Why is my standard C18 column failing to separate the main peak from an impurity?
A2: Standard C18 columns separate compounds primarily based on hydrophobicity. Co-eluting impurities, especially positional isomers, often have very similar hydrophobicity to this compound, leading to poor resolution. To achieve separation, a different selectivity mechanism is often required.
Q3: What is the recommended starting point for developing an HPLC method to resolve these impurities?
A3: A reversed-phase HPLC method using a Phenyl-Hexyl stationary phase is a highly recommended starting point. This type of column offers alternative selectivity to C18 by providing π-π interactions, which are particularly effective for separating aromatic and positional isomers.[1] Combining this with careful control of mobile phase pH and the choice of organic solvent will provide the best chance of resolving co-eluting peaks.
Q4: Can I use Gas Chromatography (GC) for this analysis?
A4: Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and low sensitivity. Derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) is typically necessary for successful GC analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting impurities in the HPLC analysis of this compound.
Initial Assessment: Peak Purity and Identification
If you observe a broad, asymmetric, or shouldered peak for this compound, it is crucial to first confirm co-elution.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity across the entire peak. A non-homogenous spectrum indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (LC-MS): If available, LC-MS is the most definitive tool for identifying the mass of the co-eluting species. This can help confirm if the impurity is an isomer (same mass) or a different compound.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to optimize your chromatographic separation.
Caption: A logical workflow for addressing co-eluting peaks.
Systematic Method Optimization
If co-elution is confirmed, modify your HPLC method parameters in a logical order. It is recommended to change only one parameter at a time to clearly assess its impact.
1. Mobile Phase pH Adjustment
For acidic compounds like benzoic acid derivatives, mobile phase pH is the most powerful tool for adjusting selectivity.[2][3] The goal is to suppress the ionization of the carboxylic acid group (pKa ≈ 4) to increase retention and improve peak shape.
-
Action: Adjust the aqueous mobile phase pH to between 2.8 and 3.2 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated.
-
Rationale: Small differences in the pKa values of the analyte and impurities will lead to different retention shifts as the pH is adjusted, often resulting in improved separation.
2. Change Stationary Phase Chemistry
If pH adjustment is insufficient, the next step is to use a column with a different stationary phase to introduce alternative separation mechanisms.
-
Action: Switch from a standard C18 column to a Phenyl-Hexyl column .
-
Rationale: Phenyl-Hexyl columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[1][4] This is highly effective for separating positional isomers, which may have nearly identical hydrophobicity but different electron distributions.
3. Modify Organic Solvent
The choice of organic solvent (modifier) can also influence selectivity.
-
Action: If using acetonitrile, switch to methanol, or try a ternary mixture.
-
Rationale: Methanol can enhance π-π interactions with phenyl-based stationary phases more effectively than acetonitrile, potentially improving the resolution of aromatic compounds.[5]
4. Adjust Gradient Profile
If peaks are still close, a shallower gradient can help to improve separation.
-
Action: Decrease the rate of change of the organic solvent concentration during the elution of the target peaks. For example, if your gradient is 5-95% B in 20 minutes, try a segment from 30-50% B over 10 minutes around the elution time of your analyte.
-
Rationale: A shallower gradient increases the effective difference in migration speeds of closely eluting compounds, allowing more time for separation to occur.
The following diagram illustrates the decision-making process for method optimization:
Caption: Decision tree for systematic HPLC method optimization.
Experimental Protocols
Protocol 1: Recommended HPLC Method for Impurity Profiling
This method provides a robust starting point for the separation of this compound from its potential impurities.
| Parameter | Recommended Condition |
| HPLC Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol 2: Sample Preparation for Forced Degradation Study
To identify potential degradation products, a forced degradation study should be performed. Prepare solutions of this compound (approx. 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. Analyze the stressed samples against an unstressed control.
| Condition | Procedure |
| Acid Hydrolysis | Add 1M HCl and heat at 80°C for 4 hours. Neutralize with 1M NaOH before injection. |
| Base Hydrolysis | Add 1M NaOH and heat at 80°C for 4 hours. Neutralize with 1M HCl before injection. |
| Oxidative | Add 3% H₂O₂ and store at room temperature for 24 hours. |
| Thermal | Heat the solid sample at 105°C for 24 hours. Dissolve in diluent for analysis. |
| Photolytic | Expose the solution to UV light (ICH Q1B guidelines) for 24 hours. |
Quantitative Data Summary
The following table summarizes hypothetical but expected changes in retention and resolution when switching from a standard C18 to a Phenyl-Hexyl column for separating this compound from its key impurities.
| Compound | Expected Retention Time (min) on C18 | Expected Retention Time (min) on Phenyl-Hexyl | Expected Resolution (Rs) from Main Peak on Phenyl-Hexyl |
| 3-Chloro-4-hydroxybenzoic acid | 12.5 | 11.8 | > 2.0 |
| This compound | 14.2 | 15.5 | - |
| 2-Chloro-4-methoxybenzoic acid | 14.3 | 16.1 | > 1.8 |
| 3-chloro-4-methoxybenzonitrile | 15.8 | 17.0 | > 3.0 |
Note: These are illustrative values. Actual retention times and resolution will vary based on the specific HPLC system and exact conditions used.
References
- 1. support.waters.com [support.waters.com]
- 2. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
A Comparative Analysis of Halogenated Benzoic Acid Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzoic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The nature and position of the halogen substituent on the benzoic acid scaffold profoundly influence their physicochemical properties and, consequently, their therapeutic potential. This guide provides an objective comparison of the performance of various halogenated benzoic acid derivatives, supported by experimental data, to aid in the selection and design of novel therapeutic agents.
Physicochemical Properties: Impact of Halogenation
The introduction of a halogen atom to the benzoic acid ring alters its electron density, lipophilicity, and steric profile, which in turn affects its acidity (pKa), lipophilicity (logP), and solubility. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.
In general, the acidity of halogenated benzoic acids is greater than that of benzoic acid itself due to the electron-withdrawing inductive effect of the halogens.[1] The "ortho effect" is a notable phenomenon where ortho-substituted benzoic acids are typically stronger acids than their meta and para isomers, regardless of the substituent's nature.[2] This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization of the carboxylate anion.[2]
Table 1: Physicochemical Properties of Halogenated Benzoic Acid Derivatives
| Compound | Position of Halogen | Halogen | pKa | logP (Predicted) | Water Solubility (g/L) |
| Benzoic Acid | - | - | 4.20 | 1.87 | 3.44 (25 °C)[3] |
| 2-Fluorobenzoic Acid | ortho | F | 3.27 | 1.63 | - |
| 3-Fluorobenzoic Acid | meta | F | 3.86 | 1.88 | - |
| 4-Fluorobenzoic Acid | para | F | 4.14 | 1.88 | - |
| 2-Chlorobenzoic Acid | ortho | Cl | 2.94 | 2.05 | - |
| 3-Chlorobenzoic Acid | meta | Cl | 3.83 | 2.49 | - |
| 4-Chlorobenzoic Acid | para | Cl | 3.99 | 2.49 | - |
| 2-Bromobenzoic Acid | ortho | Br | 2.85 | 2.33 | - |
| 3-Bromobenzoic Acid | meta | Br | 3.81 | 2.77 | - |
| 4-Bromobenzoic Acid | para | Br | 3.97 | 2.77 | - |
| 2-Iodobenzoic Acid | ortho | I | 2.86 | 2.74 | - |
| 3-Iodobenzoic Acid | meta | I | 3.85 | 3.20 | - |
| 4-Iodobenzoic Acid | para | I | 4.00 | 3.20 | - |
Biological Activities: A Comparative Overview
Halogenated benzoic acid derivatives have been extensively investigated for their anticancer and antimicrobial properties. The type and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of halogenated benzoic acid derivatives against various cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, is a commonly used model for in vitro anticancer screening.
Table 2: In Vitro Anticancer Activity of Halogenated Benzoic Acid Derivatives against MCF-7 Cells
| Compound | IC50 (µM) | Reference |
| 2-Chlorobenzoic Acid Derivative | 1.27 - 1.50 | [5] |
| 4-Chlorobenzoic Acid Derivative | 13.2 | [6] |
| 4-Bromochalcone Derivative | 11.2 - 50.6 | [1] |
| Monobenzyltin of a Dichloro-substituted Benzoic Acid Derivative | 2.5 µg/mL | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The mechanism of anticancer action for some halogenated derivatives involves the induction of apoptosis (programmed cell death) through various signaling pathways. For instance, some compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[8]
Antimicrobial Activity
Halogenated benzoic acid derivatives also exhibit promising activity against a range of pathogenic microorganisms, including the gram-positive bacterium Staphylococcus aureus, a common cause of hospital and community-acquired infections.
Table 3: In Vitro Antimicrobial Activity of Halogenated Benzoic Acid Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| 2-Chlorobenzoic Acid Derivatives | - | [9] |
| 4-Chlorophenylsulfonyl Benzoic Acid Derivative | 125 | [4] |
| Halogenated Pyrimidines | 50 | [10] |
| Halogenated Phenols | 5 | [11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth).
Visualizing Molecular Pathways
Proposed Apoptosis Signaling Pathway for a Dichlorinated Benzoic Acid Derivative
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by a halogenated benzoic acid derivative, based on studies of structurally related compounds.[8][15][16] The pathway highlights the role of oxidative stress, activation of the AMPKα pathway, and the subsequent cascade of apoptotic events.
Caption: Proposed apoptotic pathway induced by a halogenated benzoic acid derivative.
Conclusion
This comparative guide highlights the significant potential of halogenated benzoic acid derivatives in drug discovery. The strategic placement of different halogens on the benzoic acid core provides a powerful tool to modulate physicochemical properties and biological activities. The data presented herein serves as a valuable resource for researchers in the rational design and development of next-generation therapeutic agents. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Ortho Effect of benzoic acids [mail.almerja.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid induces 4T1 breast cancer tumor's apoptosis via p53, Bax, Bcl-2, and caspase-3 signaling pathways in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
comparing the reactivity of 3-Chloro-4-methoxybenzoic acid and its isomers
A Comprehensive Guide to the Reactivity of 3-Chloro-4-methoxybenzoic Acid and its Isomers
For researchers and professionals in drug development, a nuanced understanding of the structure-reactivity relationships of chemical intermediates is paramount. This guide provides an objective comparison of the chemical reactivity of this compound and its positional isomers. The analysis is grounded in the principles of physical organic chemistry, particularly the electronic effects of substituents as quantified by the Hammett equation, and is supported by established experimental protocols.
Introduction to Substituent Effects on Reactivity
The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. These effects influence the acidity of the carboxylic acid, the rate of reactions involving the carboxyl group (e.g., esterification), and the susceptibility of the aromatic ring to electrophilic substitution.
-
Electronic Effects : These are divided into inductive and resonance effects.
-
The chloro group is electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+R). Overall, it is a deactivating, ortho, para-directing group in electrophilic aromatic substitution.
-
The methoxy (B1213986) group is weakly electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R). It is an activating, ortho, para-directing group.
-
The carboxylic acid group is electron-withdrawing through both inductive and resonance effects (-I, -R) and is a deactivating, meta-directing group.
-
-
Hammett Equation : This linear free-energy relationship provides a quantitative framework for assessing the electronic influence of meta and para substituents on reaction rates and equilibria.[1][2] The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K: The rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀: The constant for the unsubstituted reactant (benzoic acid).
-
σ (Sigma): The substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
-
ρ (Rho): The reaction constant , which measures the sensitivity of a reaction to substituent effects.[1]
-
This guide will focus on the key positional isomers of this compound to provide a comparative analysis of their reactivity.
Comparative Analysis of Acidity (pKa)
The acidity of a substituted benzoic acid is a direct measure of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a weaker acid (higher pKa).
The pKa of a disubstituted benzoic acid can be estimated by assuming the additivity of the Hammett sigma constants of the individual substituents. The Hammett equation for acid dissociation in water at 25°C is:
pKa = pKa(benzoic acid) - Σσ
Given that the pKa of benzoic acid is approximately 4.20.
Table 1: Hammett Constants and Predicted pKa Values for Isomers of Chloro-methoxybenzoic Acid
| Isomer | Chloro Position | Methoxy Position | Σσ (meta + para) | Predicted pKa | Relative Acidity vs. 3-Cl-4-MeO |
| This compound | meta (to COOH) | para (to COOH) | 0.373 + (-0.268) = 0.105 | 4.095 | Baseline |
| 4-Chloro-3-methoxybenzoic acid | para (to COOH) | meta (to COOH) | 0.227 + 0.115 = 0.342 | 3.858 | More Acidic |
| 2-Chloro-4-methoxybenzoic acid | ortho (to COOH) | para (to COOH) | - | ~3.9 | More Acidic |
| 2-Chloro-5-methoxybenzoic acid | ortho (to COOH) | meta (to COOH) | - | ~3.8 | More Acidic |
| 5-Chloro-2-methoxybenzoic acid | meta (to COOH) | ortho (to COOH) | - | ~3.9* | More Acidic |
Note: pKa values for ortho-substituted isomers are estimated. The "ortho effect" can lead to greater acidity than predicted by electronic effects alone due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.[4]
Reactivity in Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction rate is influenced by both electronic and steric factors. For the acid-catalyzed esterification of substituted benzoic esters in ethanol, the reaction constant (ρ) is approximately -0.085.[1] The small, negative value indicates that the reaction is not very sensitive to electronic effects, but is slightly accelerated by electron-donating groups.
Table 2: Predicted Relative Rates of Esterification
| Isomer | Σσ | Predicted log(k/k₀) | Predicted Relative Rate (k/k₀) |
| Benzoic Acid | 0 | 0 | 1.00 |
| This compound | 0.105 | -0.009 | 0.98 |
| 4-Chloro-3-methoxybenzoic acid | 0.342 | -0.029 | 0.93 |
The electronic effects on the rate of Fischer esterification are minimal. However, isomers with ortho substituents (e.g., 2-Chloro-4-methoxybenzoic acid) are expected to undergo esterification at a significantly slower rate due to steric hindrance around the carboxylic acid group.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The reactivity of the benzene ring towards electrophiles and the position of substitution are determined by the combined directing effects of the existing substituents.
-
-OCH₃ group : Strongly activating, ortho, para-director.
-
-Cl group : Weakly deactivating, ortho, para-director.
-
-COOH group : Strongly deactivating, meta-director.
In a disubstituted benzene ring, the most activating group generally controls the position of further substitution.[5][6] Steric hindrance also plays a crucial role.
Table 3: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
| Isomer | Most Activating Group | Predicted Major Product(s) of Nitration | Overall Reactivity |
| This compound | -OCH₃ | 2-Nitro-3-chloro-4-methoxybenzoic acid | Activated |
| 4-Chloro-3-methoxybenzoic acid | -OCH₃ | 2-Nitro- and 6-Nitro-4-chloro-3-methoxybenzoic acid | Activated |
| 2-Chloro-4-methoxybenzoic acid | -OCH₃ | 5-Nitro-2-chloro-4-methoxybenzoic acid | Activated |
| 5-Chloro-2-methoxybenzoic acid | -OCH₃ | 4-Nitro- and 6-Nitro-5-chloro-2-methoxybenzoic acid | Activated |
All isomers are "activated" relative to benzoic acid for EAS because the powerful activating effect of the methoxy group outweighs the deactivating effects of the chloro and carboxyl groups. The methoxy group will direct incoming electrophiles to the positions ortho and para to it, while avoiding positions that are sterically hindered.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the benzoic acid isomer with a standardized strong base and monitoring the pH.
Materials:
-
Substituted benzoic acid sample
-
Standardized ~0.1 M NaOH solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette, beaker, magnetic stirrer, and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid isomer and dissolve it in 50 mL of deionized water. Gentle heating may be required for dissolution.
-
Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker with the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Titration: Fill the burette with the standardized NaOH solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.[7][8]
Comparative Fischer Esterification
This protocol can be used to compare the relative rates of esterification of the different isomers.
Materials:
-
Isomers of chloromethoxybenzoic acid
-
Methanol (B129727) (or other alcohol, in excess)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flasks, reflux condensers, heating mantles
-
Internal standard (e.g., a stable, non-reactive compound with a distinct GC or NMR signal)
-
GC-MS or NMR for analysis
Procedure:
-
Reaction Setup: In separate round-bottom flasks, place an equimolar amount (e.g., 1 mmol) of each benzoic acid isomer and a known amount of the internal standard.
-
Reagent Addition: Add a large excess of methanol (e.g., 10 mL) to each flask. While stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.
-
Reaction: Attach reflux condensers and heat the mixtures to reflux.
-
Monitoring: At regular time intervals (e.g., 15, 30, 45, 60 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot with a sodium bicarbonate solution.
-
Analysis: Extract the ester product from the quenched aliquot with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS or NMR to determine the ratio of the ester product to the internal standard.
-
Comparison: Plot the product/internal standard ratio versus time for each isomer. The initial slope of this plot is proportional to the initial reaction rate, allowing for a quantitative comparison of reactivity.
Visualizations
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. assets.cambridge.org [assets.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.viu.ca [web.viu.ca]
- 8. web.viu.ca [web.viu.ca]
A Comparative Analysis of 3-Chloro-4-methoxybenzoic Acid and Traditional NSAIDs in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Chloro-4-methoxybenzoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the anti-inflammatory and analgesic properties of this compound is not currently available in peer-reviewed literature, its role as a key intermediate in the synthesis of selective COX-2 inhibitors suggests its potential significance in the development of novel anti-inflammatory agents. This document will explore the known biological context of this compound, compare the activities of structurally related benzoic acid derivatives to those of common NSAIDs, and provide detailed experimental protocols for the evaluation of such compounds.
Introduction: The Landscape of Anti-Inflammatory Agents
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2][3]
Traditional NSAIDs, such as ibuprofen (B1674241) and diclofenac, are non-selective and inhibit both COX-1 and COX-2. This non-selectivity is associated with common side effects like gastrointestinal irritation and bleeding.[2] In contrast, selective COX-2 inhibitors, often referred to as "coxibs," were developed to minimize these gastrointestinal side effects by specifically targeting the inflammation-induced COX-2 enzyme.
This compound: A Precursor to Selective COX-2 Inhibitors
Current scientific literature primarily identifies this compound as a crucial building block in the synthesis of selective COX-2 inhibitors.[4] Its chemical structure provides a scaffold for the development of more complex molecules designed to fit into the active site of the COX-2 enzyme. While this highlights its importance in medicinal chemistry, studies detailing its intrinsic biological activity as an anti-inflammatory or analgesic agent are lacking.
Comparative Biological Activity: Benzoic Acid Derivatives vs. Common NSAIDs
To provide a framework for understanding the potential of this compound, this section presents experimental data on the biological activities of other substituted benzoic acid derivatives and compares them with common NSAIDs.
Anti-Inflammatory Activity
The anti-inflammatory activity of a compound is often evaluated in vivo using the carrageenan-induced paw edema model. In this assay, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference NSAID | Dose (mg/kg) | Inhibition of Edema (%) |
| 2-Hydroxy-4-methoxybenzoic acid | Data not available | Data not available | Indomethacin | 10 | ~50% |
| 5-Acetamido-2-hydroxybenzoic acid derivative (PS3) | 50 | Effective reduction | Diclofenac | 20 | Significant reduction |
| Ibuprofen | 100 | ~45% | - | - | - |
| Diclofenac | 20 | ~60% | - | - | - |
Note: Direct percentage inhibition for 2-Hydroxy-4-methoxybenzoic acid and the 5-Acetamido-2-hydroxybenzoic acid derivative (PS3) were not explicitly stated in the reviewed literature, but their anti-inflammatory effects were reported as significant.
Analgesic Activity
The analgesic (pain-relieving) properties of a compound are commonly assessed using the acetic acid-induced writhing test. In this model, the intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in rodents, which is indicative of visceral pain. A reduction in the number of writhes following the administration of a test compound suggests an analgesic effect.
Table 2: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Reference NSAID | Dose (mg/kg) | Inhibition of Writhing (%) |
| 5-Acetamido-2-hydroxybenzoic acid derivative (PS3) | 50 | 75% | Acetaminophen | Dose not specified | Significant reduction |
| Ibuprofen | 50 | ~70% | - | - | - |
| Diclofenac | 10 | ~80% | - | - | - |
In Vitro COX Inhibition
The direct inhibitory effect of a compound on COX-1 and COX-2 enzymes is determined through in vitro assays. These assays measure the ability of the compound to block the conversion of arachidonic acid to prostaglandins by isolated enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity of the compound for COX-2.
Table 3: Comparison of In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.2 | 2.5 | 0.48 |
| Diclofenac | 0.8 | 0.03 | 26.7 |
| Celecoxib | >100 | 0.04 | >2500 |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Principle: Carrageenan, a phlogistic agent, induces an acute, localized inflammation when injected into the sub-plantar tissue of a rat's hind paw. The resulting edema is a measure of the inflammatory response. Anti-inflammatory drugs inhibit this response.
Procedure:
-
Healthy Wistar albino rats (150-200g) are divided into groups (n=6).
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous pain mediators like prostaglandins, which stimulate nociceptors and induce a characteristic writhing response. Analgesics that inhibit prostaglandin (B15479496) synthesis will reduce the number of writhes.
Procedure:
-
Swiss albino mice (20-25g) are divided into groups (n=6).
-
The test compound or reference drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of cyclooxygenase. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is utilized in a reaction that results in a measurable colorimetric or fluorometric signal. The inhibition of this signal in the presence of a test compound is proportional to its COX inhibitory activity.
Procedure (Fluorometric Assay):
-
Purified COX-1 or COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme mixture at various concentrations and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
A fluorometric probe is included in the reaction mixture, which is oxidized by the peroxidase activity of COX to produce a fluorescent product.
-
The fluorescence is measured over time using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of NSAIDs and the role of this compound.
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Conclusion
While this compound is established as a valuable precursor for the synthesis of selective COX-2 inhibitors, there is a clear gap in the scientific literature regarding its own biological activities. The data presented for structurally similar benzoic acid derivatives suggest that this class of compounds holds potential for anti-inflammatory and analgesic effects. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound and to determine if it possesses intrinsic activity or if its utility is solely as a synthetic intermediate. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, which could unveil new therapeutic applications for this and related compounds.
References
- 1. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Chloro-4-methoxybenzoic acid and the related compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-methoxybenzoic acid and 3-chlorobenzoic acid. This data serves as a foundation for predicting the spectral features of this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Methoxybenzoic Acid | CDCl₃ | 8.07 (d, 2H, Ar-H ortho to -COOH), 6.95 (d, 2H, Ar-H ortho to -OCH₃), 3.88 (s, 3H, -OCH₃), ~11.5 (br s, 1H, -COOH) |
| 3-Chlorobenzoic Acid | DMSO-d₆ | 13.34 (s, 1H, -COOH), 7.93 (t, 1H, Ar-H), 7.79 (d, 1H, Ar-H), 7.71 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H)[3] |
| This compound (Predicted) | CDCl₃/DMSO-d₆ | Aromatic protons expected between 7.0-8.0 ppm, a singlet for the methoxy (B1213986) group around 3.9 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm. The splitting pattern will be more complex than 4-methoxybenzoic acid due to the chloro substitution. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Methoxybenzoic Acid | CDCl₃ | 171.8 (C=O), 164.1 (C-OCH₃), 132.2 (Ar-C), 123.9 (Ar-C), 113.8 (Ar-C), 55.5 (-OCH₃) |
| 3-Chlorobenzoic Acid | DMSO-d₆ | 166.5 (C=O), 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 (Ar-C)[3] |
| This compound (Predicted) | CDCl₃/DMSO-d₆ | Carbonyl carbon (C=O) expected around 165-170 ppm. Aromatic carbons will be influenced by both the chloro and methoxy groups, leading to a distinct pattern. The methoxy carbon should appear around 56 ppm. |
Table 3: IR Spectral Data
| Compound | Major Peaks (cm⁻¹) |
| 4-Methoxybenzoic Acid | ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1605, 1577 (C=C aromatic stretch), 1250 (C-O stretch) |
| 3-Chlorobenzoic Acid | ~3000 (O-H stretch, broad), 1690 (C=O stretch), 1595, 1575 (C=C aromatic stretch), 750 (C-Cl stretch) |
| This compound (Predicted) | Expect a broad O-H stretch around 3000 cm⁻¹, a C=O stretch around 1680-1690 cm⁻¹, aromatic C=C stretches, a C-O stretch, and a C-Cl stretch. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Methoxybenzoic Acid | EI | 152 | 137, 109, 92, 77 |
| 3-Chlorobenzoic Acid | EI | 156/158 | 139/141, 111, 75 |
| This compound | EI | 186/188 | Predicted fragments corresponding to the loss of -OH, -OCH₃, -CO, and -Cl from the molecular ion. |
Experimental Protocols
The following are generalized experimental methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. The instrument can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Acquisition: For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets that desolvate to produce ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis of organic compounds.
Comparative Analysis and Predictions
The spectroscopic features of this compound can be predicted by considering the additive effects of the chloro and methoxy substituents on the benzoic acid framework.
-
¹H NMR: The aromatic region will display a more complex splitting pattern than that of 4-methoxybenzoic acid due to the loss of symmetry. The electron-withdrawing nature of the chlorine atom is expected to shift the adjacent aromatic protons downfield. The methoxy and carboxylic acid protons should appear in their characteristic regions.
-
¹³C NMR: The positions of the aromatic carbon signals will be influenced by the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing chloro group. The carbon bearing the chlorine atom will experience a significant downfield shift.
-
IR Spectroscopy: The spectrum will exhibit the characteristic absorptions of a carboxylic acid. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M⁺+2 peaks. The fragmentation pattern will likely involve the loss of the hydroxyl group, the methoxy group, and potentially a chlorine radical.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its related compounds. The presented data and protocols are intended to aid researchers in the identification and characterization of these molecules in various scientific endeavors.
References
A Researcher's Guide to the Structural Elucidation of 3-Chloro-4-methoxybenzoic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients and their intermediates is paramount. 3-Chloro-4-methoxybenzoic acid serves as a versatile building block in the synthesis of various compounds, including cyclooxygenase-2 (COX-2) inhibitors.[1] This guide provides a comparative analysis of the structural elucidation of this compound and two of its common derivatives: Methyl 3-chloro-4-methoxybenzoate and 3-Chloro-4-methoxybenzamide. By examining their spectroscopic and crystallographic data, this guide aims to equip researchers with the necessary information for unambiguous identification and characterization.
Comparative Spectroscopic Data
The structural differences between this compound and its ester and amide derivatives give rise to distinct spectroscopic signatures. The following tables summarize key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for a clear comparison.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton Assignment | This compound | Methyl 3-chloro-4-methoxybenzoate | 3-Chloro-4-methoxybenzamide |
| -OCH₃ | ~3.9 | ~3.9 | ~3.9 |
| Aromatic H | ~7.0 - 8.0 | ~7.0 - 8.0 | ~7.0 - 8.0 |
| -COOH | ~11.0 - 13.0 (broad) | - | - |
| -COOCH₃ | - | ~3.8 | - |
| -CONH₂ | - | - | ~7.5 and ~8.1 (broad singlets) |
Note: Specific peak assignments and multiplicities in the aromatic region can vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon Assignment | This compound | Methyl 3-chloro-4-methoxybenzoate | 3-Chloro-4-methoxybenzamide |
| -OCH₃ | ~56 | ~52 | ~56 |
| Aromatic C | ~111 - 158 | ~111 - 158 | ~111 - 158 |
| C=O | ~166 | ~165 | ~168 |
| -COOCH₃ | - | ~52 | - |
Table 3: IR Spectral Data (cm⁻¹)
| Vibrational Mode | This compound | Methyl 3-chloro-4-methoxybenzoate | 3-Chloro-4-methoxybenzamide |
| O-H stretch (acid) | ~2500-3300 (broad) | - | - |
| N-H stretch (amide) | - | - | ~3100-3500 (two bands) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (methyl) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=O stretch | ~1680-1710 | ~1720-1740 | ~1640-1680 |
| C-O stretch | ~1200-1300 | ~1200-1300 | ~1200-1300 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | Methyl 3-chloro-4-methoxybenzoate | 3-Chloro-4-methoxybenzamide |
| Molecular Ion [M]⁺ | 186/188 | 200/202 | 185/187 |
| Key Fragments | 171/173, 143, 115 | 169/171, 141, 113 | 169/171, 141, 113, 44 |
Note: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
Standard methodologies are employed for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum is recorded and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method, typically using an electron energy of 70 eV.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Visualizing Synthesis and Analysis Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the synthetic pathway from this compound to its ester and amide derivatives, and a general workflow for their structural elucidation.
Caption: Synthesis of ester and amide derivatives.
Caption: Workflow for structural elucidation.
References
A Comparative Guide to the Impurity Profiling of 3-Chloro-4-methoxybenzoic Acid Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical impurity profiles across different batches of 3-Chloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1] The objective is to present a framework for assessing batch-to-batch consistency and identifying potential process-related impurities. The methodologies and data presented are based on established analytical techniques for similar aromatic carboxylic acids and are intended to serve as a practical reference for quality control and process optimization.
Overview of Potential Impurities
Impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates can originate from various sources, including raw materials, synthetic route by-products, and degradation.[2][][4] For this compound, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Resulting from side reactions, such as over-oxidation or demethylation.[5]
-
-
Residual Solvents: Solvents used during synthesis and purification.[2]
-
Degradation Products: Formed during storage or under stress conditions.[6]
A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.[7]
Comparative Analysis of Hypothetical Batches
The following tables summarize the hypothetical impurity profiles of three different batches of this compound, analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.
Table 1: HPLC Analysis of Process-Related Impurities
| Impurity Name | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) | Identification Method |
| 3-Chloro-4-hydroxybenzoic acid | 5.8 | 0.08 | 0.15 | 0.07 | LC-MS |
| 4-Methoxybenzoic acid | 8.2 | 0.03 | 0.05 | 0.04 | Co-injection |
| Unidentified Impurity 1 | 9.5 | 0.02 | 0.04 | 0.03 | LC-MS/MS |
| 3-Chloro-4-methoxybenzaldehyde | 11.3 | 0.12 | 0.08 | 0.10 | Co-injection |
| This compound | 10.1 | 99.70 | 99.60 | 99.72 | Reference Std. |
Table 2: GC-MS Analysis of Residual Solvents
| Solvent | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) | ICH Limit (ppm) |
| Toluene | 50 | 75 | 60 | 890 |
| Methanol | 150 | 200 | 180 | 3000 |
| Acetone | 25 | 40 | 30 | 5000 |
Experimental Protocols
Detailed methodologies are essential for reproducible impurity profiling.
3.1 High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its non-volatile organic impurities.[5][8]
-
Instrumentation: UPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[9]
-
Mobile Phase B: Acetonitrile (B52724).[9]
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[5]
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is suitable for the identification and quantification of volatile impurities, particularly residual solvents.[10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the main component and any significant impurities.[12][13][14]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of impurities may be indicated by unexpected signals. For quantification (qNMR), a certified internal standard is required. The carboxylic acid proton signal may be broad and can be confirmed by D₂O exchange.[13]
Visualization of Analytical Workflow and Impurity Classification
Workflow for Impurity Profiling
The following diagram illustrates the general workflow for the impurity profiling of a new batch of this compound.
Logical Relationship of Impurity Types
This diagram shows the classification of potential impurities in an Active Pharmaceutical Ingredient (API) according to ICH guidelines.[2]
Conclusion
The impurity profile of this compound can vary between batches, influenced by the synthetic process and storage conditions. A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[5] HPLC is the primary method for quantifying organic impurities, while GC-MS is effective for residual solvents, and NMR provides crucial structural information. Consistent application of these analytical methods allows for robust quality control, ensuring the suitability of this compound for its intended use in pharmaceutical manufacturing. Regulatory guidelines, such as those from the ICH, provide a framework for the reporting, identification, and qualification of impurities.[6][7][15]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mca.gm [mca.gm]
- 8. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
A Comparative Analysis of the Acidity of Ortho-Halogen Substituted Benzoic Acids
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the acidity of ortho-halogen substituted benzoic acids (2-fluorobenzoic acid, 2-chlorobenzoic acid, 2-bromobenzoic acid, and 2-iodobenzoic acid). The analysis is supported by experimental pKa values, an examination of the underlying physicochemical principles, and a standardized experimental protocol for acidity determination.
Quantitative Data on Acidity
The acidity of an acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for ortho-halogen substituted benzoic acids, measured in water at 25°C, are summarized below for direct comparison.
| Compound | Chemical Formula | Substituent | pKa Value (at 25°C) |
| Benzoic Acid (Reference) | C₇H₆O₂ | H | 4.20 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | F | 3.27[1][2] |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Cl | 2.89[3][4] |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Br | 2.84[5] |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | I | 2.85[6][7] |
Observation: All ortho-halogen substituted benzoic acids are significantly more acidic than unsubstituted benzoic acid.[8][9] The trend in acidity among the ortho-halogen derivatives is Br ≈ I > Cl >> F.[8][9]
Analysis of Acidity Trends: The Ortho Effect
The enhanced acidity of ortho-substituted benzoic acids is a well-documented phenomenon known as the "ortho effect".[5][10] This effect is a combination of several factors—primarily steric and electronic—that stabilize the conjugate base (the benzoate (B1203000) anion) formed upon deprotonation.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert a powerful electron-withdrawing inductive effect.[9][10] This effect pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be donated into the benzene (B151609) ring's pi system.[10] This electron-donating effect increases electron density on the ring, which would destabilize the carboxylate anion and decrease acidity.
-
Steric Inhibition of Resonance (SIR): This is the dominant factor in the ortho effect for halogens other than fluorine. The bulky halogen atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[5][10] This rotation disrupts the resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxylic proton. The steric hindrance increases with the size of the halogen atom: I > Br > Cl > F.
Interpretation of the Trend (Br ≈ I > Cl >> F):
-
2-Fluorobenzoic Acid: Fluorine is the most electronegative halogen, exerting the strongest -I effect, which increases acidity.[10][11] However, its small size does not cause significant steric hindrance, so the SIR effect is minimal.[8] Therefore, its acidity is enhanced compared to benzoic acid but is the lowest among the ortho-halogen derivatives.
-
2-Chloro, 2-Bromo, and 2-Iodobenzoic Acids: For these larger halogens, the steric effect (SIR) becomes the primary contributor to the increased acidity, outweighing the differences in their inductive effects.[5][8] The steric clash forces the carboxyl group out of the ring's plane, stabilizing the conjugate base.[5] The combination of a strong inductive effect and a significant steric effect makes these acids much stronger than 2-fluorobenzoic acid. The similar pKa values for 2-bromobenzoic acid and 2-iodobenzoic acid suggest that at this size, the balance between the decreasing inductive effect and the increasing steric effect results in nearly identical net acidity.[8][9]
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa values of acids.[12]
Objective: To experimentally determine the pKa of an ortho-halogen substituted benzoic acid.
Materials and Equipment:
-
Ortho-halogen substituted benzoic acid of interest
-
Standardized ~0.1 M sodium hydroxide (B78521) (NaOH) solution (titrant)
-
Deionized water or a suitable solvent mixture (e.g., acetonitrile-water)[12][13]
-
Calibrated pH meter with a glass electrode
-
50 mL burette
-
100 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water (or solvent mixture) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the acid solution in the beaker with the magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.2 mL).
-
Data Collection: After each increment of NaOH is added, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process well past the equivalence point (the point of the most rapid pH change).
Data Analysis:
-
Generate Titration Curve: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine Equivalence Point: Identify the volume of NaOH at the equivalence point, which corresponds to the steepest inflection point on the curve.
-
Calculate Half-Equivalence Point: Divide the volume of NaOH at the equivalence point by two.
-
Determine pKa: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. At this point, the concentration of the acid equals the concentration of its conjugate base, and thus, pH = pKa.[2]
-
Refinement (Optional): For higher accuracy, the data can be processed using specialized software (e.g., Hyperquad) or by analyzing the first or second derivative of the titration curve to pinpoint the equivalence point more precisely.[2][12]
Visualization of Influential Factors
The following diagram illustrates the key electronic and steric factors that govern the acidity of ortho-halogen substituted benzoic acids.
Caption: Factors influencing ortho-halogenated benzoate anion stability.
References
- 1. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.in [brainly.in]
- 10. benchchem.com [benchchem.com]
- 11. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
A Comparative Purity Assessment of 3-Chloro-4-methoxybenzoic Acid from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 3-Chloro-4-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its quality from different commercial sources essential. This guide provides a comparative assessment of this compound from several suppliers, supported by detailed experimental protocols for purity verification.
Supplier Product Comparison
Sourcing high-purity reagents is a critical first step in any research and development workflow. Below is a summary of the publicly available purity specifications for this compound from a selection of reputable chemical suppliers. It is important to note that for lot-specific purity data, requesting a Certificate of Analysis (CoA) directly from the supplier is always recommended.[1][2][3]
| Supplier | Product Number | Stated Purity | Analytical Method | CAS Number |
| Supplier A (e.g., Sigma-Aldrich) | 653179 (example) | 97% | Not specified on product page | 37908-96-6 |
| Supplier B (e.g., TCI Chemicals) | C2550 (example) | >97.0% | GC | 37908-96-6 |
| Supplier C (e.g., Santa Cruz Biotech) | sc-224003 (example) | Refer to CoA | Not specified on product page | 37908-96-6 |
| Supplier D (e.g., Pharmaffiliates) | PA 27 0018368 (example) | Refer to CoA | Not specified on product page | 37908-96-6 |
Note: The information in this table is based on data available on the suppliers' websites and may not reflect the exact purity of a specific lot.
Experimental Protocols for Purity Assessment
To ensure the quality and consistency of this compound, a multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to establish the calibration curve. Inject the sample solution in triplicate.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. Impurities can be quantified as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify potential volatile impurities and residual solvents.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (GC grade) or other suitable solvent
-
Derivatizing agent (optional, e.g., BSTFA)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent like methanol. For less volatile impurities, derivatization may be necessary to improve volatility.
-
GC-MS Conditions:
-
Inlet temperature: 250°C
-
Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass scan range: 40-500 amu
-
-
Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas to an internal standard if necessary.
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for developing a comprehensive purity assessment strategy. Based on a likely synthetic route for methoxybenzoic acids, which may involve the methylation of a chlorohydroxybenzonitrile followed by hydrolysis, the following impurities could be present:[4]
-
Starting Materials: Unreacted o-chlorobenzonitrile or related precursors.
-
Intermediates: Incompletely hydrolyzed nitrile or amide intermediates.
-
By-products: Isomeric forms of the final product or products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Relationship between the product, its purity, and potential impurity classes.
Conclusion
The purity of this compound can be reliably assessed through a combination of HPLC-UV and GC-MS techniques. While suppliers provide general purity information, it is incumbent upon the researcher to perform their own quality control to ensure the material is suitable for their specific application. The experimental protocols provided herein offer a robust framework for such an assessment. For critical applications, obtaining a Certificate of Analysis for the specific lot and performing a comprehensive in-house purity verification are strongly recommended.
References
A Comparative Guide to Method Validation for the Determination of 3-Chloro-4-methoxybenzoic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3-Chloro-4-methoxybenzoic acid in complex matrices such as biological fluids, soil, and water is crucial for a wide range of applications, including pharmacokinetic studies, environmental monitoring, and quality control in drug manufacturing. The selection of an appropriate analytical method and its thorough validation are paramount to ensure data integrity and reproducibility. This guide provides a comparative overview of common analytical techniques and detailed protocols for method validation, leveraging experimental data from structurally similar compounds to establish a robust analytical framework.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques for the analysis of small organic molecules like this compound.
-
HPLC-UV: This technique is widely accessible, cost-effective, and robust for the quantification of compounds with a suitable chromophore. For this compound, the presence of the benzene (B151609) ring allows for strong UV absorbance, making HPLC-UV a viable option. However, its sensitivity and selectivity might be limited in highly complex matrices where co-eluting substances can interfere with the analyte signal.
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical and trace-level environmental analysis. The use of a triple quadrupole mass spectrometer allows for the specific detection of the analyte based on its mass-to-charge ratio and fragmentation pattern, minimizing matrix effects and enabling lower limits of detection.
The choice between these methods depends on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and budgetary constraints.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the analysis of compounds structurally similar to this compound, providing a benchmark for method validation.
| Validation Parameter | HPLC-UV (Analogous Benzoic Acids) | LC-MS/MS (Analogous Phenolic Acids in Plasma) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 5000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an analytical method. Below are representative protocols for sample preparation and analysis in different matrices, based on established methods for related compounds.
Method 1: HPLC-UV Analysis in Aqueous and Soil Samples
This protocol is adapted from methods for the analysis of chlorobenzoic acid isomers in environmental samples.
1. Sample Preparation:
-
Aqueous Samples (e.g., Wastewater):
-
Acidify the water sample (e.g., 100 mL) to pH 2 with a suitable acid (e.g., HCl).
-
Perform liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate; 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
-
Soil Samples:
-
Weigh a known amount of homogenized soil (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent (e.g., 20 mL of a mixture of acetone (B3395972) and water).
-
Sonication or shaking can be used to enhance extraction efficiency.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process.
-
Combine the extracts, concentrate, and reconstitute in the mobile phase.
-
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile (B52724) or methanol. A typical starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by obtaining the UV spectrum of a standard solution of this compound (typically around 240-260 nm).[1]
-
Column Temperature: 30 °C.[1]
3. Validation Procedures:
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]
Method 2: LC-MS/MS Analysis in Biological Matrices (e.g., Plasma)
This protocol is based on a method for a structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, in rat plasma.[2]
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[2]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
2. LC-MS/MS Conditions:
-
LC System: A standard UHPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and product ions would be determined by infusion of a standard solution into the mass spectrometer.
3. Validation Procedures:
Bioanalytical method validation should follow regulatory guidelines (e.g., FDA or EMA), evaluating parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General Experimental Workflow for Analysis.
Caption: Key Parameters of Analytical Method Validation.
References
A Comparative Guide to the Synthetic Routes of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-4-methoxybenzoic acid is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other fine chemicals. The strategic placement of its chloro, methoxy (B1213986), and carboxylic acid functionalities makes it an important intermediate for creating complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering objective performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two principal and practical synthetic pathways for the preparation of this compound are the direct chlorination of 4-methoxybenzoic acid and the oxidation of 3-chloro-4-methoxytoluene (B1345679). The choice between these routes can be guided by factors such as the availability and cost of starting materials, desired yield and purity, and considerations of reaction scale and safety.
Route 1: Electrophilic Chlorination of 4-Methoxybenzoic Acid
This approach is a direct, one-step synthesis starting from the readily available 4-methoxybenzoic acid (also known as p-anisic acid). The electron-donating methoxy group and the electron-withdrawing carboxylic acid group both direct electrophilic substitution to the 3-position, making this a regioselective transformation.
Route 2: Oxidation of 3-Chloro-4-methoxytoluene
This route involves the oxidation of the methyl group of 3-chloro-4-methoxytoluene to a carboxylic acid. This method is contingent on the availability of the substituted toluene (B28343) starting material. The oxidation is a robust and well-established transformation in organic chemistry.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Chlorination of 4-Methoxybenzoic Acid | Route 2: Oxidation of 3-Chloro-4-methoxytoluene |
| Starting Material | 4-Methoxybenzoic Acid | 3-Chloro-4-methoxytoluene |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂) | Potassium permanganate (B83412) (KMnO₄) |
| Solvent | Acetic Acid | Water |
| Reaction Temperature | Room Temperature | 100°C (Reflux) |
| Reaction Time | 24 hours | 4-6 hours |
| Reported Yield | ~75% | 75-85% |
| Purity of Crude Product | Good to Excellent | Good, requires removal of MnO₂ |
| Number of Steps | 1 | 1 |
Experimental Protocols
Route 1: Chlorination of 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetic acid
-
Ice-water
-
Sodium bisulfite solution (optional)
Procedure:
-
In a fume hood, dissolve 4-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
Slowly add a stoichiometric equivalent of sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice-water.
-
A white precipitate of this compound will form. If the solution has a yellowish tint from excess chlorinating agent, a small amount of sodium bisulfite solution can be added to quench it.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture to yield the pure this compound.
Route 2: Oxidation of 3-Chloro-4-methoxytoluene
Materials:
-
3-Chloro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite
Procedure:
-
To a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and potassium permanganate.
-
Add 3-chloro-4-methoxytoluene to the stirred aqueous solution of potassium permanganate.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Maintain the reflux for 4-6 hours or until the purple color is no longer visible.
-
After the reaction is complete, cool the mixture and filter it while still hot to remove the manganese dioxide. Wash the filter cake with hot water to ensure complete recovery of the product.
-
The filtrate contains the potassium salt of this compound. If any unreacted starting material is present, it can be removed by steam distillation at this stage.
-
To the clear, hot filtrate, cautiously add concentrated hydrochloric acid until the solution is acidic (pH < 2). This will precipitate the this compound as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent to achieve high purity.
Synthetic Pathway Visualizations
Caption: Comparative overview of synthetic routes to this compound.
Caption: Experimental workflow for the chlorination of 4-methoxybenzoic acid.
Caption: Experimental workflow for the oxidation of 3-chloro-4-methoxytoluene.
X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of benzoic acid derivatives, with a focus on compounds related to 3-Chloro-4-methoxybenzoic acid. Due to the limited availability of public crystallographic data for this compound itself, this guide utilizes data from two closely related and structurally significant alternatives: 4-methoxybenzoic acid and 3-chlorobenzoic acid. This comparison offers valuable insights into the structural effects of chloro and methoxy (B1213986) substitutions on the benzoic acid scaffold, which is a common motif in medicinal chemistry.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-methoxybenzoic acid and 3-chlorobenzoic acid, providing a basis for structural comparison.
| Parameter | 4-Methoxybenzoic Acid[1][2] | 3-Chlorobenzoic Acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a (Å) | 16.98 | 13.784 |
| b (Å) | 10.95 | 3.854 |
| c (Å) | 3.98 | 13.794 |
| α (°) | 90 | 90 |
| β (°) | 98.7 | 108.89 |
| γ (°) | 90 | 90 |
| Volume (ų) | 732.6 | 692.9 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.385 | 1.503 |
Experimental Protocols
The following describes a general experimental protocol for the X-ray crystallographic analysis of small organic molecules like the benzoic acid derivatives discussed.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution.
-
The choice of solvent is crucial and is often determined empirically. Common solvents include ethanol, methanol, acetone, or mixtures thereof.
-
Slow evaporation of the solvent at a constant temperature is a common technique to promote the growth of high-quality single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is then placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator.
-
The diffraction data are collected using a detector, such as a CCD or a CMOS detector.
-
The crystal is rotated during data collection to measure the intensities of a large number of reflections.
-
Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and polarization.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
The positions of the atoms, their anisotropic displacement parameters, and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
-
The final refined structure is validated using various crystallographic criteria.
Visualizations
The following diagrams illustrate the relationships between the compounds and the experimental workflow.
Caption: Logical relationship between the target compound and its alternatives.
Caption: General experimental workflow for X-ray crystallography.
References
A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 3-Chloro-4-methoxybenzoic Acid
This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of 3-Chloro-4-methoxybenzoic acid. The performance of the GC-MS method is compared with an alternative High-Performance Liquid Chromatography (HPLC) method, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their needs.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification at trace levels is often necessary to ensure product quality and safety. This guide details a validated GC-MS method and compares its performance characteristics with a standard HPLC-UV method, providing a clear basis for method selection. The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
Experimental Protocols
A detailed methodology for the validated GC-MS method is provided below, followed by a summary of the comparative HPLC-UV method.
2.1. GC-MS Method Protocol
The following protocol outlines the sample preparation, instrumentation, and analytical conditions for the trace analysis of this compound.
-
Sample Preparation and Derivatization:
-
Accurately weigh 100 mg of the sample matrix and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Spike with an appropriate internal standard (e.g., Benzoic acid-d5) to a final concentration of 1 µg/mL.[4]
-
Acidify the sample with 1 M HCl to a pH of approximately 2.
-
Extract the analyte using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the analyte with ethyl acetate.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
Cool to room temperature before injection into the GC-MS.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl polysiloxane capillary column.[5]
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
m/z for quantitation and confirmation to be selected based on the mass spectrum of the derivatized analyte.
-
-
2.2. HPLC-UV Method (Comparative Alternative)
For comparison, a reversed-phase HPLC method with UV detection is summarized.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10 µL.
Method Validation and Performance Comparison
The GC-MS method was validated according to ICH guidelines, and its performance was compared with the HPLC-UV method. The quantitative data are summarized in the tables below.
Table 1: Summary of GC-MS Method Validation Parameters
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | High (demonstrated by mass spectral data) |
| Robustness | Acceptable variations in oven temperature ramp and flow rate |
Table 2: Performance Comparison of GC-MS and HPLC-UV Methods
| Parameter | GC-MS Method | HPLC-UV Method |
| Selectivity/Specificity | Very High (Mass-based detection) | Moderate (Retention time and UV spectrum) |
| Sensitivity (LOQ) | 0.1 µg/mL | 1.7 µg/mL[6] |
| Linearity (r²) | > 0.999 | > 0.99[6] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Sample Preparation | More complex (derivatization required) | Simpler |
| Run Time | ~25 minutes | ~15 minutes |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the validation of the GC-MS method for the trace analysis of this compound.
Caption: Workflow for GC-MS Method Validation.
4.2. Logical Relationship of Validation Parameters
The following diagram illustrates the logical relationship and hierarchy of the analytical method validation parameters as per ICH guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Halogenated Benzoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of the stability of halogenated benzoic acid isomers (fluoro-, chloro-, bromo-, and iodo-), critical scaffolds in medicinal chemistry.
Factors Influencing Isomer Stability
The stability of halogenated benzoic acid isomers is primarily dictated by the nature of the halogen substituent and its position (ortho, meta, or para) on the benzoic acid ring. These factors influence the molecule's electronic properties, bond dissociation energies, and crystal packing, all of which contribute to its overall thermal and photostability.
A logical workflow for assessing and comparing the stability of these isomers is presented below.
Caption: Workflow for the comparative stability assessment of halogenated benzoic acid isomers.
Comparative Physicochemical Data
Melting points can provide a preliminary indication of the thermal stability of crystalline solids, with higher melting points often correlating with greater lattice energy and thermal stability. The following table summarizes the available melting point data for the halogenated benzoic acid isomers.
| Halogen | Isomer | Melting Point (°C) |
| Fluoro | ortho- | 122-125 |
| meta- | 123-126 | |
| para- | 182-184[1] | |
| Chloro | ortho- | 142[2] |
| meta- | 158 | |
| para- | 243 | |
| Bromo | ortho- | 149-151 |
| meta- | 155-158 | |
| para- | 252-254 | |
| Iodo | ortho- | 162[3] |
| meta- | 187 | |
| para- | 270-273[4] |
Note: Melting point ranges may vary slightly depending on the data source and purity of the compound.
Experimental Protocols for Stability Assessment
To facilitate a direct and objective comparison of the stability of halogenated benzoic acid isomers, the following detailed experimental protocols are provided.
Protocol 1: Comparative Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a method to determine the thermal decomposition profile of the isomers.
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
2. Sample Preparation:
-
Accurately weigh 3-5 mg of each isomer into a standard aluminum TGA pan.
3. TGA/DSC Method:
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Atmosphere:
-
Nitrogen, with a purge rate of 50 mL/min.
-
4. Data Analysis:
-
TGA: Determine the onset temperature of decomposition, defined as the temperature at which a 5% weight loss is observed.
-
DSC: Identify endothermic (melting) and exothermic (decomposition) events and their corresponding peak temperatures.
The following diagram illustrates the workflow for this thermal analysis.
Caption: Experimental workflow for TGA/DSC analysis.
Protocol 2: Comparative Photostability by UV Exposure and HPLC Analysis
This protocol describes a method to assess the degradation of the isomers upon exposure to UV light.
1. Instrumentation:
-
Photostability chamber with a calibrated UV light source (e.g., Xenon lamp).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Sample Preparation:
-
Prepare stock solutions of each isomer in a 50:50 acetonitrile (B52724)/water mixture at a concentration of 1 mg/mL.
-
For each isomer, place a quartz cuvette containing the solution in the photostability chamber. Prepare a control sample for each isomer, wrapped in aluminum foil to protect it from light.
3. UV Exposure:
-
Expose the samples to a controlled dose of UV radiation (e.g., ICH Q1B option 2).
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the maximum absorbance of the parent compound.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Quantify the percentage of the parent compound remaining at different time points of UV exposure.
-
Calculate the degradation rate constant for each isomer.
The logical flow for the photostability study is depicted below.
Caption: Workflow for comparative photostability testing.
Conclusion
The stability of halogenated benzoic acid isomers is a critical parameter in drug development and chemical research. While a complete comparative dataset is not yet available, the provided physicochemical data offers a preliminary assessment. The detailed experimental protocols for thermal and photostability analysis presented here provide a robust framework for researchers to generate their own comparative data, enabling informed decisions in their research and development endeavors. The application of these standardized methods will contribute to a deeper understanding of the structure-stability relationships within this important class of compounds.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 3-Chloro-4-methoxybenzoic Acid
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 3-Chloro-4-methoxybenzoic acid in a laboratory setting. This guide provides comprehensive, step-by-step procedures to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring a secure research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life.[1] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are suitable. |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. A faceshield is also recommended. |
| Body Protection | Laboratory coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Dust mask or respirator | A dust mask of type N95 (US) or equivalent is recommended, especially when handling the solid form where dust may be generated. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent accidental exposure and contamination. The following procedural steps outline a safe workflow from preparation to post-handling cleanup.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Confirm that an eyewash station and safety shower are unobstructed and within close proximity to the work area.
2. Handling:
-
Don all required PPE before handling the chemical.
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.
-
Keep containers of this compound closed when not in use.
-
Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
If swallowed, seek immediate medical attention.[1]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including leftover chemical, contaminated gloves, weighing paper, and other disposables, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials. The storage area should have secondary containment.
3. Final Disposal:
-
Dispose of the hazardous waste through an approved and licensed waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
